Mal-PEG1-Val-Cit-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H31N5O8 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17?/m0/s1 |
InChI Key |
SKWRAPKHBJCLFL-CWQZNGJJSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mal-PEG1-Val-Cit-OH Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which bridges these two components, is of paramount importance to the safety and efficacy of the ADC. This technical guide provides a comprehensive overview of the mechanism of action of the Mal-PEG1-Val-Cit-OH linker, a sophisticated system designed for controlled drug release. We will delve into the specific roles of each component: the maleimide for antibody conjugation, the polyethylene glycol (PEG) spacer for modulating physicochemical properties, the cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide for targeted payload release, and the self-immolative p-aminobenzyl alcohol (PABC) spacer that ensures the liberation of an unmodified active drug. This guide will further present representative quantitative data, detailed experimental protocols for the evaluation of ADCs with this linker, and visual diagrams to elucidate key pathways and processes.
Introduction to the Mal-PEG1-Val-Cit-PABC Linker System
The this compound linker, in its final conjugated form incorporating a p-aminobenzyl carbamate (PABC) spacer and a cytotoxic payload, is a highly engineered chemical entity central to the function of numerous ADCs. Its design is predicated on maintaining stability in systemic circulation to minimize off-target toxicity, followed by efficient cleavage and drug release within the target cancer cell. The linker's multi-component structure ensures a sequence of well-orchestrated events, from antibody conjugation to payload liberation, which are critical for the therapeutic window of the ADC.
The nomenclature "this compound" describes the precursor to the full linker-drug construct. In a typical ADC synthesis, the hydroxyl group (-OH) serves as an attachment point for a PABC spacer, which is then connected to the cytotoxic drug.[1]
Mechanism of Action
The therapeutic effect of an ADC equipped with a Mal-PEG1-Val-Cit-PABC linker is realized through a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker ensuring the cytotoxic payload remains securely attached to the antibody, preventing premature release.[2]
-
Antibody Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosome, an organelle characterized by an acidic environment (pH 4.5-5.5) and a high concentration of proteases.[1]
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide component of the linker is recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.[1][] The amide bond between citrulline and the PABC spacer is hydrolyzed. While cathepsin B is the primary enzyme responsible for this cleavage, other lysosomal proteases can also contribute to this process.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers the critical self-immolation of the PABC spacer. The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade fragmentation releases the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant. This "traceless" release is crucial for ensuring the full potency of the drug.
Role of Individual Components
-
Maleimide (Mal): The maleimide group is a thiol-reactive functional group that facilitates the covalent conjugation of the linker to the monoclonal antibody. This is typically achieved through a Michael addition reaction with the sulfhydryl groups of cysteine residues on the antibody, which can be naturally occurring or engineered for site-specific conjugation.
-
Polyethylene Glycol (PEG1): The single PEG unit serves to enhance the hydrophilicity and solubility of the linker-drug conjugate. This can be particularly important when dealing with hydrophobic payloads, as it can help to prevent aggregation of the ADC and improve its pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): This dipeptide is the cornerstone of the linker's targeted release mechanism. It is designed to be a substrate for cathepsin B, an enzyme highly active in the lysosomal environment of tumor cells but with low activity in the bloodstream. The Val-Cit sequence offers a balance of stability in plasma and susceptibility to cleavage within the target cell.
-
p-Aminobenzyl Carbamate (PABC) Spacer: The PABC spacer is a self-immolative unit that connects the cleavable dipeptide to the cytotoxic drug. Its role is to ensure that upon cleavage of the Val-Cit linker, the payload is released in its active, unmodified form.
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth examination of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B. This mechanism is a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs), enabling the conditional release of therapeutic payloads within the lysosomal compartment of target cells. While this document focuses on the core Val-Cit cleavage, the principles and data are directly applicable to variants such as the Maleimide-PEG1-Val-Cit-OH (Mal-PEG1-Val-Cit-OH) linker, where the maleimide and PEG components serve as conjugation and spacing moieties, respectively, without altering the enzymatic cleavage site.
The Core Mechanism: Cathepsin B and the Val-Cit Dipeptide
Cathepsin B is a cysteine protease predominantly located in the lysosomes, cellular organelles responsible for degradation and recycling.[1][2] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5) and relies on a Cys-His catalytic dyad in its active site.[1] Many tumor types exhibit elevated levels of Cathepsin B, making it a prime target for designing tumor-activated prodrugs.[2][]
The Val-Cit linker is the most widely utilized protease-cleavable sequence in ADC development. The cleavage mechanism is highly specific, driven by favorable interactions between the dipeptide and the enzyme's active site subsites:
-
P2 Position (Valine): The hydrophobic valine residue fits into the S2 subsite of Cathepsin B.
-
P1 Position (Citrulline): The non-proteinogenic amino acid citrulline occupies the S1 subsite.
Following enzymatic hydrolysis of the amide bond at the C-terminus of the citrulline residue, a cascade is initiated to release the attached payload, often facilitated by a self-immolative spacer like p-aminobenzyl carbamate (PABC). This multi-step process ensures that the active payload is released in its unmodified, potent form. It is important to note that while Cathepsin B is the primary target, other lysosomal proteases such as Cathepsin L, S, and F can also contribute to Val-Cit cleavage, providing a degree of redundancy that may prevent resistance.
Quantitative Analysis of Dipeptide Linker Cleavage
The efficiency of enzymatic cleavage is determined by kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). While kinetic data for full antibody-drug conjugates are not always available, studies on model substrates provide crucial insights into the cleavage efficiency of different dipeptide linkers by Cathepsin B.
| Peptide Linker | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| Table 1: Representative kinetic parameters for the cleavage of various dipeptide-PABC model substrates by human Cathepsin B. Data is compiled from publicly available sources for illustrative purposes. |
Visualizing the Cleavage and Drug Delivery Process
Diagrams are essential for understanding the complex sequence of events from enzymatic action to cellular drug delivery.
The process within a cellular context involves several stages, from ADC binding to a target cell to the final release of the payload within the lysosome.
References
The Function of the PEG1 Spacer in ADC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The architecture of an ADC is a triad of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects the two. The linker is a critical determinant of the ADC's therapeutic index, directly influencing its stability, solubility, pharmacokinetics (PK), and efficacy.[1]
Within the diverse landscape of linker technologies, the incorporation of polyethylene glycol (PEG) spacers has become a key strategy for optimizing ADC performance.[1] This technical guide provides an in-depth examination of the function of the shortest possible PEG spacer, the single mono-ethylene glycol unit (PEG1), in ADC linkers. We will explore its impact on the physicochemical and pharmacological properties of ADCs, present available quantitative data, provide detailed experimental protocols for ADC evaluation, and illustrate key concepts with structural and workflow diagrams.
The Structural Role and Physicochemical Properties of the PEG1 Spacer
A PEG1 spacer consists of a single ethylene glycol unit. Despite its small size, its inclusion in an ADC linker imparts significant and beneficial physicochemical properties, primarily driven by its inherent hydrophilicity.
Mitigating Hydrophobicity: Many potent cytotoxic payloads are highly hydrophobic.[1] This hydrophobicity can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs), which complicates manufacturing, reduces stability, and can lead to rapid clearance from circulation.[1] The hydrophilic PEG1 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing these issues. This enhancement in solubility and stability is crucial for the development of ADCs with higher, more potent DARs.
Improving Conjugation and Stability: The inclusion of a PEG spacer can facilitate the conjugation process by enabling the use of aqueous buffers with minimal organic co-solvents. Furthermore, even a short PEG1 spacer can have a significant impact on the stability of the ADC. In one study, an ADC with a PEG1 spacer demonstrated greater stability and less premature payload release in rodent plasma compared to an equivalent ADC with a PEG4 spacer. This suggests that for certain constructs, a shorter PEG spacer can be optimal for preventing premature deconjugation.
Impact on ADC Pharmacokinetics, Stability, and Efficacy
The introduction of a PEG spacer, including a PEG1 unit, can profoundly influence the in vivo behavior of an ADC.
Pharmacokinetics: A primary advantage of PEGylation is the improvement of an ADC's pharmacokinetic profile. The PEG chain creates a "hydration shell" around the conjugate, which increases its hydrodynamic size and shields it from renal clearance mechanisms. This generally leads to:
-
Slower Plasma Clearance: ADCs with PEG linkers consistently show slower clearance rates. Studies have shown that clearance rates decrease as PEG chain length increases, often plateauing at around 8 PEG units.
-
Longer Circulation Half-Life: By reducing the rate of clearance, PEGylation extends the time the ADC remains in circulation.
-
Increased Overall Exposure (AUC): The combination of slower clearance and longer half-life results in greater overall drug exposure.
In Vitro Cytotoxicity: The effect of PEG spacers on in vitro potency can be context-dependent. While longer PEG chains can sometimes cause steric hindrance that slightly reduces immediate cytotoxicity, some studies have shown that short PEG linkers (PEG2, PEG4, PEG8) have no significant negative impact on the in vitro potency of the ADC compared to a non-PEGylated version.
In Vivo Efficacy: The enhanced pharmacokinetic properties conferred by PEG linkers often translate to improved in vivo efficacy. The prolonged circulation allows for greater accumulation of the ADC in tumor tissue, which can lead to more effective tumor growth inhibition.
Data Presentation: Comparative Analysis of PEG Spacer Length
The following tables summarize quantitative data synthesized from various preclinical studies. It is important to note that the data comes from studies using different antibodies, payloads, and experimental models, which makes direct, absolute comparisons challenging. The trends, however, provide valuable insights into the function of PEG spacers.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity
| Linker Type | ADC Construct | Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG |
| No PEG | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |
| PEG2 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |
| PEG4 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |
| PEG8 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |
| PEG12 | Anti-CD30 ADC | Karpas-299 | ~10 | 1.0 |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1.5 | 1.0 |
| PEG4k | ZHER2-PEG4K-MMAE | NCI-N87 | 6.75 | 4.5 |
| PEG10k | ZHER2-PEG10K-MMAE | NCI-N87 | 33.75 | 22.5 |
Data adapted from Burke et al., 2017 and Li et al., 2021.
Table 2: Impact of PEG Spacer Length on Pharmacokinetics
| Linker Type | ADC Construct | Species | Plasma Half-life (t1/2) | Clearance Rate |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | N/A |
| PEG4k | ZHER2-PEG4K-MMAE | Mouse | 49.2 min (2.5x increase) | N/A |
| PEG10k | ZHER2-PEG10K-MMAE | Mouse | 219.0 min (11.2x increase) | N/A |
| No PEG | Glucuronide-MMAE | Rat | N/A | High |
| PEG4 | Glucuronide-MMAE | Rat | N/A | Moderate |
| PEG8 | Glucuronide-MMAE | Rat | N/A | Low (Optimal) |
| PEG12 | Glucuronide-MMAE | Rat | N/A | Low |
Data synthesized from Li et al., 2021 and Burke et al., 2017.
Experimental Protocols
Detailed and robust experimental evaluation is critical to understanding the impact of a PEG1 spacer on ADC performance. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
1. Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines.
-
Complete cell culture medium.
-
ADC with PEG1 linker and a non-PEGylated control ADC.
-
96-well tissue culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the PEG1-ADC and control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs to the appropriate wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (Cell Viability % vs. ADC Concentration) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma by measuring the change in DAR or the amount of released payload over time.
1. Materials:
-
Test ADC (with PEG1 linker).
-
Plasma from relevant species (e.g., human, mouse).
-
Phosphate-buffered saline (PBS).
-
37°C incubator.
-
Immunoaffinity capture beads (e.g., Protein A).
-
LC-MS instrumentation.
2. Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Analysis (to measure DAR):
-
Thaw samples and isolate the ADC from the plasma using immunoaffinity capture beads.
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.
-
3. Data Analysis:
-
Plot the average DAR against time.
-
A decrease in DAR over time indicates linker cleavage and payload loss. Calculate the half-life (t1/2) of the ADC in plasma by fitting the data to a suitable kinetic model.
Conclusion
The inclusion of even a single ethylene glycol (PEG1) unit as a spacer in an ADC linker can be a highly effective strategy for optimizing the conjugate's therapeutic potential. By imparting hydrophilicity, the PEG1 spacer can significantly improve the solubility and stability of ADCs, particularly those with hydrophobic payloads, enabling the development of conjugates with higher drug-to-antibody ratios. This seemingly minor structural modification can lead to substantial improvements in pharmacokinetics, including reduced clearance and extended half-life, which often translates to enhanced in vivo efficacy. While the impact on in vitro potency can vary, the overall benefits to the ADC's developability and in vivo performance underscore the critical function of the PEG1 spacer. The careful and empirical evaluation of linker technology, including the strategic use of short PEG spacers, remains a cornerstone of rational ADC design for the next generation of targeted cancer therapies.
References
An In-depth Technical Guide to the Design and Synthesis of the Mal-PEG1-Val-Cit-OH Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design principles, synthesis, and application of the Mal-PEG1-Val-Cit-OH linker, a critical component in the development of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered for stability in systemic circulation and specific, efficient release of cytotoxic payloads within the tumor microenvironment.
Core Design Principles of the this compound Linker
The this compound linker is a sophisticated chemical entity, with each component meticulously selected to perform a specific function in the overall mechanism of an ADC. The strategic combination of these components ensures that the potent cytotoxic drug is delivered specifically to cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[][2]
a) Maleimide (Mal) Group: The Antibody Conjugation Handle
The maleimide group serves as the reactive handle for covalent attachment of the linker to the monoclonal antibody (mAb).[] It exhibits high reactivity and specificity towards thiol groups, which are typically found in the cysteine residues of proteins.[4][5] This reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. The high chemoselectivity of the maleimide-thiol reaction minimizes non-specific conjugation to other amino acid residues, ensuring a more homogeneous ADC product.
b) Polyethylene Glycol (PEG1) Spacer: The Solubility and Stability Enhancer
The single polyethylene glycol unit (PEG1) acts as a hydrophilic spacer, imparting several beneficial properties to the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs). The inclusion of a PEG spacer enhances the overall solubility and stability of the ADC, mitigating the risk of aggregation. Furthermore, the PEG spacer can create a "hydration shell" around the conjugate, which can prolong its circulation half-life by reducing clearance by the reticuloendothelial system. While longer PEG chains can further enhance these properties, even a single PEG unit can provide significant benefits.
c) Valine-Citrulline (Val-Cit) Dipeptide: The Cathepsin B Cleavage Site
The Val-Cit dipeptide is the cornerstone of the linker's cleavable design. This specific amino acid sequence is recognized and efficiently cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. The linker remains stable in the bloodstream, where the physiological pH is not optimal for cathepsin B activity. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic environment and high concentration of cathepsin B lead to the specific cleavage of the peptide bond between citrulline and the adjacent group (in this case, the hydroxyl group, or more commonly in ADCs, a self-immolative spacer like PABC).
d) Carboxylic Acid (-OH) Terminus: The Payload Attachment Point
The terminal carboxylic acid group provides a versatile attachment point for the cytotoxic payload. This is typically achieved through an ester or amide bond formation, often facilitated by a self-immolative spacer such as p-aminobenzyl carbamate (PABC) to ensure the release of the unmodified, active drug. For the purpose of this guide, we focus on the linker itself, terminating in a hydroxyl group which would be the precursor to payload attachment.
Synthesis of the this compound Linker
The synthesis of the this compound linker is a multi-step process involving standard peptide coupling and protection/deprotection chemistries. A representative synthetic scheme is outlined below.
Experimental Protocol:
Materials:
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl) or a similar activated ester of the dipeptide.
-
Maleimido-PEG1-NHS ester.
-
Diisopropylethylamine (DIPEA).
-
Dimethylformamide (DMF).
-
Piperidine.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Diethyl ether.
-
Reverse-phase HPLC for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Coupling of Maleimide-PEG1 to the Dipeptide:
-
Dissolve Fmoc-Val-Cit-OH (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Maleimido-PEG1-amine (1 equivalent) in anhydrous DMF.
-
Slowly add the activated dipeptide solution to the Maleimido-PEG1-amine solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-protected linker.
-
-
Fmoc Deprotection:
-
Dissolve the crude Fmoc-protected linker in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
-
Purification:
-
Purify the crude this compound linker by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm the identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Quantitative Data on Linker Performance
The performance of an ADC linker is evaluated based on several key parameters, including stability in plasma, cleavage efficiency by the target enzyme, and its impact on the overall properties of the ADC. The following tables summarize representative data for Val-Cit containing linkers.
Table 1: Plasma Stability of Val-Cit vs. Val-Ala Linkers
| Linker | Plasma Source | Incubation Time (days) | % Intact ADC Remaining |
| Mal-PEG-Val-Cit | Human | 7 | >95% |
| Mal-PEG-Val-Cit | Mouse | 7 | <10% |
| Mal-PEG-Val-Ala | Human | 7 | >95% |
| Mal-PEG-Val-Ala | Mouse | 7 | >90% |
Note: The instability of Val-Cit linkers in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which is not present in human plasma. This is a critical consideration for preclinical evaluation of ADCs.
Table 2: In Vitro Cleavage of Dipeptide Linkers by Cathepsin B
| Linker | Time (minutes) | % Cleavage |
| Mal-PEG-Val-Cit-PABC-Payload | 30 | >80% |
| Mal-PEG-Val-Ala-PABC-Payload | 30 | ~70% |
| Non-cleavable Linker | 1440 (24 hours) | <5% |
Data adapted from studies on Val-Cit and Val-Ala linkers. The presence of a PABC self-immolative spacer is typical in these assays.
Mandatory Visualizations
Linker Structure and Conjugation
Caption: Structure of the this compound linker and its conjugation to an antibody and payload.
ADC Mechanism of Action: From Circulation to Cell Death
Caption: The signaling pathway of an ADC from systemic circulation to targeted cell killing.
Experimental Workflow: ADC Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of an antibody-drug conjugate.
References
The Crucial Role of Mal-PEG1-Val-Cit-OH in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is being revolutionized by antibody-drug conjugates (ADCs), which offer the promise of targeted chemotherapy with enhanced efficacy and reduced systemic toxicity. A critical component of these sophisticated biotherapeutics is the linker that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth exploration of Mal-PEG1-Val-Cit-OH, a cornerstone cleavable linker system, and its application in the targeted delivery of therapeutic agents to cancer cells.
Introduction to this compound: Structure and Function
This compound is a heterobifunctional linker composed of three key functional units: a maleimide group, a single polyethylene glycol (PEG) spacer, and a dipeptide sequence of valine and citrulline. This specific architecture is engineered to ensure stability in systemic circulation and to facilitate selective cleavage within the tumor microenvironment.
-
Maleimide (Mal): This functional group provides a reactive handle for covalent conjugation to the antibody. It specifically and efficiently reacts with the sulfhydryl groups of cysteine residues on the antibody, forming a stable thioether bond.
-
Polyethylene Glycol (PEG1): The short PEG spacer enhances the solubility and pharmacokinetic properties of the ADC. It can also help to reduce aggregation and immunogenicity.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2]
-
Hydroxyl Group (-OH): This terminal group is the attachment point for a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC), which in turn is connected to the cytotoxic drug.[3]
Mechanism of Action: Targeted Payload Delivery and Release
The efficacy of an ADC utilizing the Mal-PEG1-Val-Cit linker hinges on a multi-step process that ensures the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target effects.
-
Circulation and Targeting: Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking: The internalized endosome containing the ADC traffics to and fuses with lysosomes.
-
Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome, with its high concentration of proteases like cathepsin B, facilitates the cleavage of the Val-Cit dipeptide linker.
-
Payload Release: The cleavage of the Val-Cit bond triggers the spontaneous 1,6-elimination of the PABC self-immolative spacer, leading to the release of the active cytotoxic drug into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload, a potent cytotoxic agent such as Monomethyl Auristatin E (MMAE), can then exert its cell-killing effects.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Mal-PEG1-Val-Cit-OH to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This document provides a detailed protocol for the conjugation of a maleimide-functionalized, enzyme-cleavable linker, Mal-PEG1-Val-Cit-OH, to a monoclonal antibody.
The this compound linker system incorporates several key features:
-
Maleimide (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.[][2]
-
Polyethylene Glycol (PEG1): A single PEG unit that can enhance the hydrophilicity and solubility of the linker-payload complex, potentially improving the pharmacokinetic properties of the ADC.[3][4]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of tumor cells.[5] This ensures intracellular release of the cytotoxic payload, minimizing off-target toxicity.
-
PABC (p-aminobenzyl alcohol) spacer (implied): The hydroxyl group on the citrulline is typically part of a self-immolative PABC spacer. Following cleavage of the Val-Cit linker by Cathepsin B, the PABC spacer spontaneously releases the attached drug in its active form.
This protocol will detail the materials and methods for antibody reduction, conjugation of the this compound linker, and subsequent purification and characterization of the resulting ADC.
Mechanism of Action: Intracellular Payload Release
The targeted delivery and specific release of the cytotoxic payload are central to the therapeutic efficacy of ADCs. The mechanism for an ADC utilizing a Val-Cit linker is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell.
Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome activates proteases, such as Cathepsin B. Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker, initiating the release of the cytotoxic payload. The freed payload can then exert its pharmacological effect, typically by disrupting essential cellular processes like microtubule polymerization or DNA replication, ultimately leading to apoptosis of the cancer cell.
Experimental Workflow
The overall process for conjugating this compound to a monoclonal antibody can be broken down into four main stages: Antibody Preparation, Conjugation, Purification, and Characterization.
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer: Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.5
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Protocol:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the Reduction Buffer.
-
Adjust the mAb concentration to 2-10 mg/mL.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in water.
-
Add a 5- to 10-fold molar excess of TCEP to the antibody solution. The optimal molar ratio may need to be determined empirically to achieve the desired number of free thiols.
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C.
-
-
Removal of Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Reduction Buffer. This step is critical to prevent TCEP from interfering with the subsequent maleimide reaction.
-
Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-functionalized linker to the generated thiol groups on the antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Quenching Solution: N-acetyl cysteine (NAC) or Cysteine in PBS
Protocol:
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the chilled, reduced antibody solution, add the this compound stock solution to achieve a final molar excess of 5- to 20-fold over the antibody. The optimal ratio should be determined to control the Drug-to-Antibody Ratio (DAR).
-
Ensure the final concentration of the organic solvent (DMSO) in the reaction mixture is low (typically ≤10% v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light. The reaction should be performed at a pH between 7.0 and 7.5 for optimal thiol-maleimide coupling.
-
-
Quenching:
-
Stop the reaction by adding an excess of the Quenching Solution (e.g., 20-fold molar excess over the maleimide linker) to cap any unreacted maleimide groups.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Antibody-Drug Conjugate
This protocol describes the removal of unreacted linker-payload and other small molecules from the ADC.
Materials:
-
Quenched conjugation reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent) or Tangential Flow Filtration (TFF) system.
Protocol:
-
Purification:
-
Purify the ADC from the quenched reaction mixture using SEC or TFF.
-
For SEC, equilibrate the column with Purification Buffer and load the reaction mixture. Collect fractions corresponding to the high molecular weight peak (the ADC).
-
For TFF, use a membrane with an appropriate molecular weight cut-off (e.g., 30 kDa) and perform diafiltration against the Purification Buffer.
-
-
Concentration and Storage:
-
Pool the purified ADC fractions and concentrate to the desired concentration.
-
Sterile filter the final ADC solution and store at 2-8°C for short-term use or at -80°C for long-term storage.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), purity, and identity.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that influences the ADC's potency and therapeutic window. It can be determined using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
A. UV-Vis Spectroscopy
This method is based on the differential absorbance of the antibody and the linker-payload at two different wavelengths.
Protocol:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (if it has a distinct absorbance peak).
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the linker-payload.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers. This allows for the resolution of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
Protocol:
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% isopropanol).
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.
-
Inject the purified ADC.
-
Elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
| Parameter | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Differential light absorbance | Separation based on hydrophobicity |
| Information Provided | Average DAR | Average DAR and distribution of DAR species |
| Advantages | Rapid and simple | Provides information on heterogeneity and positional isomers |
| Limitations | Requires distinct absorbance spectra; less accurate for heterogeneous samples | More complex method development; requires specialized columns and buffers |
Table 1: Comparison of methods for DAR determination.
Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC is used to determine the purity of the ADC and to quantify the presence of high molecular weight species (aggregates).
Protocol:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5).
-
Inject the purified ADC.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity of the ADC and determining the mass of the light and heavy chains, which will be modified by the conjugated drug-linker.
Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact (native MS) or after reduction to separate the light and heavy chains.
-
LC Separation: Separate the ADC species using reverse-phase or size-exclusion chromatography.
-
MS Analysis: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different ADC species and confirm the successful conjugation of the linker-payload.
| Parameter | Typical Value / Condition |
| Antibody Concentration for Reduction | 2 - 10 mg/mL |
| TCEP:Antibody Molar Ratio | 5:1 to 10:1 |
| Reduction Incubation Time | 30 - 60 minutes |
| Reduction Temperature | Room Temperature to 37°C |
| Conjugation pH | 7.0 - 7.5 |
| Maleimide Linker:Antibody Molar Ratio | 5:1 to 20:1 |
| Conjugation Incubation Time | 1 - 2 hours (RT) or Overnight (4°C) |
| Final DMSO Concentration in Reaction | ≤ 10% (v/v) |
| Target Average DAR | 2 - 4 |
| Acceptable Aggregate Content | < 5% |
Table 2: Summary of typical quantitative parameters for ADC conjugation and characterization.
Conclusion
The protocol outlined in this document provides a comprehensive framework for the successful conjugation of this compound to a monoclonal antibody. Adherence to these methodologies, coupled with rigorous characterization of the final product, is essential for the development of safe and effective Antibody-Drug Conjugates. The optimization of reaction parameters, particularly the molar ratios of reagents, is critical for achieving a desired and consistent Drug-to-Antibody Ratio, which is a key determinant of the ADC's therapeutic index.
References
In Vitro Assay for Measuring Mal-PEG1-Val-Cit-OH Linker Cleavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile.[1][2] Protease-cleavable linkers, such as those containing the valine-citrulline (Val-Cit) dipeptide sequence, are designed to be stable in systemic circulation but are efficiently cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][][4] This targeted release mechanism enhances the therapeutic window of the ADC.
The Mal-PEG1-Val-Cit-OH linker is a type of cleavable linker used in ADC development. It incorporates a maleimide group for conjugation to the antibody, a single polyethylene glycol (PEG) unit to potentially improve solubility and pharmacokinetics, and the Val-Cit dipeptide as the Cathepsin B cleavage site. This application note provides detailed protocols for in vitro assays to measure the enzymatic cleavage of the this compound linker, a crucial step in the preclinical characterization of ADCs. Two primary methods are described: a High-Performance Liquid Chromatography (HPLC)-based assay for direct quantification of cleavage products and a fluorescence-based assay for higher throughput screening.
Signaling Pathway and Cleavage Mechanism
The cleavage of the Val-Cit linker is a key step in the release of the cytotoxic payload from an ADC. After the ADC binds to its target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including Cathepsin B. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl carbamate (PABC) spacer, if present, or the subsequent part of the linker. This initial cleavage event triggers a self-immolative cascade, leading to the release of the active drug.
Caption: ADC internalization and payload release pathway.
Experimental Protocols
Two common in vitro methods to assess the cleavage of the this compound linker are presented below.
Protocol 1: HPLC-Based Assay for Quantifying Linker Cleavage
This method allows for the direct measurement of the ADC, the cleaved linker-payload, and the free payload over time.
Objective: To quantify the rate of drug release from a Mal-PEG1-Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC conjugated with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing dithiothreitol (DTT)
-
Quenching Solution: 2% formic acid
-
HPLC system with a C18 column
-
Incubator at 37°C
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human Cathepsin B (e.g., 20 nM) in the pre-warmed assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of quenching solution to the aliquot.
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, the cleaved linker-payload, and the free payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Protocol 2: Fluorescence-Based Assay for High-Throughput Screening
This assay utilizes a fluorogenic substrate containing the Val-Cit sequence to indirectly measure cleavage activity, making it suitable for higher throughput applications.
Objective: To screen for conditions or inhibitors that affect the Cathepsin B-mediated cleavage of a Val-Cit containing substrate.
Materials:
-
Fluorogenic Substrate: A peptide sequence containing Val-Cit linked to a fluorophore like 7-amino-4-methylcoumarin (AMC), which is fluorescent upon cleavage.
-
Recombinant human Cathepsin B
-
Assay Buffer: pH 5.0-6.0 with DTT
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer and add it to the wells of a 96-well microplate.
-
Reaction Initiation: Initiate the reaction by adding activated Cathepsin B to the wells.
-
Incubation and Measurement: Incubate the plate in a fluorescence plate reader at 37°C. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Data Presentation
Quantitative data from the HPLC-based assay should be summarized in a table for clear comparison of cleavage at different time points.
| Time Point (hours) | Intact ADC (%) | Cleaved Linker-Payload (%) | Free Payload (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 10 | 5 |
| 4 | 50 | 35 | 15 |
| 8 | 20 | 60 | 20 |
| 24 | <5 | >75 | 25 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific ADC, linker, and experimental conditions.
Conclusion
The in vitro assays described provide robust and reliable methods for characterizing the cleavage of the this compound linker. The choice between the HPLC-based and fluorescence-based assay will depend on the specific research question, with the former offering direct quantitative measurement of all species and the latter providing a higher throughput for screening purposes. A thorough understanding of the linker's cleavage kinetics is essential for the successful development of stable and effective antibody-drug conjugates.
References
Application Notes and Protocols for Mal-PEG1-Val-Cit-OH Conjugation to Cysteine Residues on Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides detailed application notes and protocols for the conjugation of Mal-PEG1-Val-Cit-OH, a popular cleavable linker, to cysteine residues on antibodies.
The this compound linker system incorporates several key features:
-
Maleimide (Mal): A thiol-reactive group that enables covalent attachment to cysteine residues on the antibody.[][2][3]
-
Polyethylene Glycol (PEG1): A short PEG spacer that can enhance the hydrophilicity and improve the pharmacokinetic properties of the resulting ADC.[4][5]
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment. This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.
-
Self-Immolative Spacer (e.g., PABC): Though not explicitly in the "this compound" name, a p-aminobenzyl carbamate (PABC) spacer is typically used in conjunction with the Val-Cit linker to facilitate the efficient release of an unmodified payload following enzymatic cleavage.
This guide will cover the principles of the conjugation reaction, detailed experimental protocols, methods for characterization, and the mechanism of action of the resulting ADC.
Data Presentation
Table 1: Typical Reaction Conditions for Mal-PEG1-Val-Cit-Payload Conjugation to a Cysteine-Engineered Antibody
| Parameter | Recommended Range | Typical Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can promote aggregation. |
| Reducing Agent | TCEP or DTT | 5-10 molar excess over antibody | TCEP is often preferred as it is less prone to air oxidation. |
| Reduction pH | 7.0 - 7.5 | 7.2 | Optimal for selective disulfide bond reduction. |
| Reduction Time | 1 - 2 hours | 1.5 hours | Should be optimized for each antibody. |
| Reduction Temperature | 4 - 37 °C | Room Temperature | Higher temperatures can increase reduction rate but may impact antibody stability. |
| Linker-Payload Molar Excess | 1.5 - 5 molar excess over available thiols | 3 molar excess | Higher excess can lead to higher DAR but may increase aggregation. |
| Conjugation pH | 6.5 - 7.5 | 7.0 | Critical for selective maleimide-thiol reaction and minimizing hydrolysis. |
| Conjugation Time | 1 - 4 hours | 2 hours | Longer times may not significantly increase conjugation efficiency. |
| Conjugation Temperature | 4 - 25 °C | Room Temperature | Lower temperatures can reduce the rate of hydrolysis of the maleimide group. |
| Quenching Agent | N-acetylcysteine or Cysteine | 10-20 molar excess over linker-payload | Quenches unreacted maleimide groups to prevent further reactions. |
Table 2: Characterization of a Cysteine-Linked ADC
| Analytical Method | Parameter Measured | Typical Expected Results |
| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Average DAR of 2-4 for site-specific conjugation. |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and purity | Separation of species with different numbers of conjugated drugs. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR of light and heavy chains | Provides information on the distribution of the payload on the antibody subunits. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact ADC mass, DAR, and drug load distribution | Confirms the identity and homogeneity of the ADC. |
| Size Exclusion Chromatography (SEC) | Aggregation and fragmentation | Monomeric ADC peak should be >95%. |
| In vitro Cell-Based Assay | Cytotoxicity (IC50) | Potent cytotoxicity on antigen-positive cells, reduced activity on antigen-negative cells. |
| In vitro Cleavage Assay | Payload release | Time-dependent release of the payload in the presence of Cathepsin B. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free cysteine thiol groups for conjugation. For cysteine-engineered antibodies, this step may need optimization to selectively reduce the engineered cysteines.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)
-
Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2)
-
Purification system (e.g., size exclusion chromatography or dialysis cassettes)
Procedure:
-
Prepare the antibody solution to a final concentration of 5 mg/mL in the degassed reaction buffer.
-
Add the reducing agent (TCEP or DTT) to the antibody solution to a final molar excess of 5-10 fold over the antibody.
-
Incubate the reaction mixture for 1.5 hours at room temperature with gentle mixing.
-
Remove the excess reducing agent by either size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against the degassed reaction buffer.
-
Immediately proceed to the conjugation step.
Protocol 2: Conjugation of Mal-PEG1-Val-Cit-Payload to Reduced Antibody
This protocol details the covalent attachment of the maleimide-containing linker-payload to the generated free thiol groups on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Mal-PEG1-Val-Cit-Payload stock solution (e.g., 10 mM in DMSO)
-
Degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in water)
-
Purification system (e.g., size exclusion chromatography, protein A chromatography, or tangential flow filtration)
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the degassed reaction buffer (pH 7.0).
-
Add the Mal-PEG1-Val-Cit-Payload stock solution to the antibody solution to achieve a final molar excess of 3-fold over the available thiol groups. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing.
-
To quench any unreacted maleimide groups, add the quenching solution to a final molar excess of 10-20 fold over the initial amount of the linker-payload. Incubate for an additional 30 minutes at room temperature.
-
Purify the resulting ADC from unreacted linker-payload and quenching agent using a suitable purification method.
-
Buffer exchange the purified ADC into a formulation buffer (e.g., histidine or citrate buffer) and store at 4°C for short-term or -80°C for long-term storage.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol provides a straightforward method for estimating the average DAR based on the absorbance of the antibody and the payload at different wavelengths.
Materials:
-
Purified ADC solution
-
Unconjugated antibody solution (for reference)
-
Linker-payload solution (for reference)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for protein) and a wavelength where the payload has maximum absorbance (e.g., λmax_drug).
-
Measure the extinction coefficients of the unconjugated antibody and the free linker-payload at both wavelengths.
-
Calculate the DAR using the following equations, which correct for the contribution of the payload's absorbance at 280 nm and the antibody's absorbance at λmax_drug:
-
A_corrected_280 = A_ADC_280 - (A_ADC_λmax_drug * (ε_drug_280 / ε_drug_λmax_drug))
-
A_corrected_λmax_drug = A_ADC_λmax_drug - (A_ADC_280 * (ε_Ab_λmax_drug / ε_Ab_280))
-
[Ab] = A_corrected_280 / ε_Ab_280
-
[Drug] = A_corrected_λmax_drug / ε_drug_λmax_drug
-
DAR = [Drug] / [Ab]
Where:
-
A_ADC_ is the absorbance of the ADC at the specified wavelength.
-
ε_ is the molar extinction coefficient of the antibody (Ab) or drug at the specified wavelength.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action.
References
Application Notes and Protocols for the Use of Mal-PEG1-Val-Cit-OH in Preclinical Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to selectively deliver highly potent cytotoxic agents to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties, particularly its stability in circulation and its cleavage mechanism at the target site, are paramount to the ADC's efficacy and safety.
This document provides detailed application notes and protocols for the use of Maleimido-PEG1-Valine-Citrulline-p-aminobenzyl carbamate-Hydroxide (Mal-PEG1-Val-Cit-PABC-OH), a widely utilized cleavable linker in preclinical ADC research. This linker system is designed for stability in the bloodstream and is engineered to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2] The Val-Cit dipeptide serves as the recognition site for Cathepsin B.[][3] Following enzymatic cleavage, a self-immolative spacer, p-aminobenzyl carbamate (PABC), facilitates the release of the unmodified, active cytotoxic payload inside the target cancer cell.[] The inclusion of a polyethylene glycol (PEG) spacer can enhance the hydrophilicity and solubility of the linker-payload complex, potentially improving the pharmacokinetic properties of the resulting ADC.
These notes are intended to guide researchers in the effective use of Mal-PEG1-Val-Cit-OH for the synthesis and preclinical evaluation of novel ADCs.
Structure and Mechanism of Action
The Mal-PEG1-Val-Cit-PABC-OH linker is a multi-component system designed for controlled drug release.
-
Maleimide Group: Provides a reactive handle for conjugation to thiol groups, typically the sulfhydryl groups of cysteine residues on the antibody.
-
PEG1 Spacer: A single polyethylene glycol unit that can improve solubility and pharmacokinetics.
-
Val-Cit Dipeptide: A substrate for the lysosomal enzyme Cathepsin B, which is highly expressed in many tumor cells.
-
PABC Spacer: A self-immolative unit that, upon cleavage of the Val-Cit linker, spontaneously decomposes to release the payload.
The targeted cell death pathway initiated by an ADC utilizing this linker is a multi-step process.
Preclinical Evaluation of ADCs with Mal-PEG1-Val-Cit Linkers
A thorough preclinical assessment is crucial to determine the therapeutic potential of a novel ADC. This involves a series of in vitro and in vivo studies to evaluate its efficacy, specificity, and safety profile.
I. In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the potency of an ADC against cancer cell lines and for assessing its target specificity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
A. MTT/XTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in appropriate complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of media.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free cytotoxic payload (positive control) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubate the plate at 37°C with 5% CO₂ for 48-144 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate at 37°C for 1-4 hours, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
-
| Parameter | Antigen-Positive Cells | Antigen-Negative Cells | Unconjugated Antibody | Free Payload |
| Expected IC50 | Low (nM to pM range) | High or No Effect | No Effect | Low (similar to ADC in Ag+ cells) |
B. Bystander Effect Assay
The bystander effect, where the released payload kills neighboring antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors.
Experimental Protocol: Co-culture Bystander Assay
-
Cell Preparation:
-
Transduce the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
Create a co-culture of antigen-positive and GFP-labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:5).
-
As a control, culture the GFP-labeled antigen-negative cells alone.
-
-
ADC Treatment and Incubation:
-
Seed the co-cultures and monocultures in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for 72-120 hours.
-
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.
-
A decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
-
II. In Vivo Efficacy Studies
In vivo studies using animal models are essential to evaluate the anti-tumor activity of an ADC in a physiological setting. Xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., SCID or nude mice).
-
Subcutaneously implant a suspension of human tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
-
ADC Administration:
-
Administer the ADC, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses over time.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group.
-
Evaluate statistical significance between treatment groups.
-
| Treatment Group | Expected Outcome |
| Vehicle Control | Progressive Tumor Growth |
| Unconjugated Antibody | Minimal to No Effect on Tumor Growth |
| ADC | Dose-Dependent Tumor Growth Inhibition, Stasis, or Regression |
III. ADC Conjugation Protocol
The synthesis of a high-quality ADC requires a robust and reproducible conjugation protocol. The following is a general protocol for conjugating a this compound-containing linker-payload to an antibody via reduced interchain cysteines.
Experimental Protocol: Cysteine-Based Conjugation
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds. The molar excess of the reducing agent will determine the number of available sulfhydryl groups.
-
Incubate at 37°C for 30 minutes.
-
-
Removal of Reducing Agent:
-
Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.4).
-
-
Conjugation:
-
Dissolve the Mal-PEG1-Val-Cit-linker-payload in an organic solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold molar excess over available thiols).
-
Incubate the reaction on ice or at room temperature for 1-2 hours.
-
-
Quenching:
-
Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reactants using methods such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
| Parameter | Typical Target Value | Significance |
| Drug-to-Antibody Ratio (DAR) | 2-4 | Balances potency with potential for aggregation and poor pharmacokinetics. |
| Aggregation | < 5% | High levels of aggregation can lead to immunogenicity and altered PK/PD. |
| Residual Free Payload | As low as possible | Minimizes off-target toxicity. |
Formulation and Stability
The formulation of an ADC is critical for its long-term stability and clinical utility. A stable formulation prevents aggregation and degradation of the ADC.
Key Formulation Considerations:
-
pH and Buffer System: The pH of the formulation buffer can significantly impact the stability of the ADC. Histidine and acetate buffers are commonly used.
-
Excipients: Sugars (e.g., sucrose, trehalose) are often included as cryoprotectants and lyoprotectants for lyophilized formulations.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are used to prevent surface-induced aggregation and denaturation.
Protocol: Basic Stability Study
-
Prepare the final formulated ADC.
-
Aliquot the ADC into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples for:
-
Aggregation: Using SEC-HPLC to measure the percentage of high molecular weight species.
-
DAR: Using HIC-HPLC to assess linker stability.
-
Fragmentation: Using SDS-PAGE.
-
Conclusion
The this compound linker system is a cornerstone of modern ADC development, offering a robust mechanism for tumor-specific payload delivery. A comprehensive preclinical evaluation, encompassing in vitro cytotoxicity, in vivo efficacy, and thorough biophysical characterization, is essential for advancing promising ADC candidates toward clinical development. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this linker technology in the pursuit of novel and effective cancer therapies.
References
Application Notes and Protocols for the Formulation of a Mal-PEG1-Val-Cit-OH Antibody-Drug Conjugate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The Mal-PEG1-Val-Cit-OH linker is a popular choice for ADC development due to its favorable properties. It features a maleimide group for site-specific conjugation to cysteine residues on the antibody, a hydrophilic PEG1 spacer to improve solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for controlled payload release within the target tumor cell.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the formulation of a this compound ADC for preclinical in vivo studies. The following sections will cover the conjugation of the drug-linker to the antibody, purification of the resulting ADC, characterization of the conjugate, and finally, formulation for in vivo administration and a typical efficacy study design.
Principle of this compound ADC Synthesis and Action
The synthesis of a this compound ADC involves a multi-step process that begins with the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups. The maleimide group of the drug-linker then reacts with these sulfhydryl groups to form a stable thioether bond.[3][] Once the ADC is administered and circulates to the tumor site, it binds to its target antigen on the cancer cell surface and is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the high concentration of cathepsin B cleaves the Val-Cit linker, releasing the cytotoxic payload to exert its cell-killing effect.[1]
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Monoclonal antibody (mAb)
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Desalting columns or centrifugal filter devices (e.g., Amicon Ultra)
Procedure:
-
Antibody Preparation: Prepare the antibody in conjugation buffer at a concentration of 5-10 mg/mL.
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in conjugation buffer.
-
Add a specific molar excess of TCEP to the antibody solution. The optimal molar ratio of TCEP to antibody needs to be determined empirically for each antibody, but a starting point of 2-4 molar equivalents is recommended.
-
Incubate the reaction mixture at 37°C for 1 to 2 hours.
-
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent the reduction of the maleimide linker in the subsequent step. Use a desalting column or a centrifugal filter device for buffer exchange into fresh, cold conjugation buffer.
Protocol 2: Conjugation of Partially Reduced Antibody with Mal-PEG1-Val-Cit-Drug
This protocol details the conjugation of the thiol-activated antibody with the maleimide-functionalized drug-linker.
Materials:
-
Partially reduced antibody from Protocol 1
-
Mal-PEG1-Val-Cit-Drug (dissolved in anhydrous DMSO to a stock concentration of, for example, 10 mM)
-
Conjugation Buffer (as in Protocol 1)
-
Quenching Solution: L-cysteine or N-acetylcysteine (e.g., 1 M stock)
Procedure:
-
Conjugation Reaction:
-
To the purified, partially reduced antibody solution, add the Mal-PEG1-Val-Cit-Drug stock solution. A molar excess of 5-10 equivalents of the drug-linker relative to the antibody is a common starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% to minimize antibody aggregation.
-
Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction: After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM.
-
Incubation: Incubate for an additional 30-60 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, quenched maleimide-drug, and any protein aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
SEC column (e.g., Sephadex G-25)
-
Purification Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Elution: Elute the ADC with purification buffer at a pre-determined flow rate. The larger ADC molecules will elute first, followed by the smaller, unconjugated drug-linker molecules.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at 280 nm (for protein) and a wavelength appropriate for the cytotoxic drug.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using a centrifugal filter device.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR and drug load distribution for cysteine-linked ADCs. The different drug-loaded species are separated based on their increasing hydrophobicity.
Table 1: Typical HIC-HPLC Parameters for DAR Analysis
| Parameter | Condition |
| Column | A HIC column suitable for proteins (e.g., Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8, with 5% Isopropanol |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol |
| Gradient | A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 30 minutes) |
| Flow Rate | Typically 0.5-1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25°C |
The weighted average DAR is calculated from the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
Formulation for In Vivo Studies
For in vivo administration, the purified ADC needs to be formulated in a biocompatible buffer. The final formulation will depend on the specific ADC and the animal model, but a common starting point is provided below.
Table 2: Example Formulation for In Vivo Administration
| Component | Final Concentration | Purpose |
| ADC | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| Histidine | 10-20 mM | Buffering agent (pH ~6.0) |
| Sucrose | 5-10% (w/v) | Stabilizer/Cryoprotectant |
| Polysorbate 20 | 0.01-0.05% (w/v) | Surfactant to prevent aggregation |
| Saline | q.s. to final volume | Isotonic agent |
In Vivo Efficacy Study Protocol
A xenograft mouse model is a common preclinical model to evaluate the anti-tumor efficacy of an ADC.
Protocol 4: Subcutaneous Xenograft Model for ADC Efficacy
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Tumor cells expressing the target antigen of the ADC
-
Matrigel
-
Sterile PBS
-
Formulated ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-5 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the right flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, isotype control ADC, and ADC treatment groups).
-
-
Dosing: Administer the formulated ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties and should be determined in preliminary studies.
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
At the end of the study, tumors can be excised and weighed for further analysis.
-
Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.
-
Visualizations
Caption: Workflow for the synthesis and formulation of a this compound ADC.
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Caption: Typical workflow for an in vivo ADC efficacy study.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-PEG1-Val-Cit-OH Conjugation
Welcome to the technical support center for the Mal-PEG1-Val-Cit-OH ADC linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing hydrolysis of the maleimide group, which becomes more significant at higher pH. Reactions at a more acidic pH (e.g., 5.0) can be used to prevent side reactions involving N-terminal cysteines.[1][3]
Q2: What is the recommended molar excess of the this compound linker to use?
A2: A 10 to 20-fold molar excess of the maleimide-containing linker over the thiol-containing molecule is a common starting point for the conjugation reaction.[1] However, this ratio should be optimized for each specific application to achieve the desired drug-to-antibody ratio (DAR) and minimize unreacted components.
Q3: How should I dissolve and store the this compound linker?
A3: The maleimide linker should be dissolved in a minimal amount of an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. For long-term storage, the solid linker should be kept at -20°C. Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months, sealed and protected from moisture.
Q4: My protein/peptide has disulfide bonds. What should I do before conjugation?
A4: Disulfide bonds must be reduced to free thiols for the conjugation to occur, as disulfides do not react with maleimides. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) can also be used, but excess DTT must be removed before conjugation, typically by a desalting column, to prevent it from reacting with the maleimide.
Q5: What are the best methods to purify the final conjugate?
A5: Several chromatography methods are effective for purifying PEGylated conjugates. Size Exclusion Chromatography (SEC) is useful for removing low molecular weight by-products and unreacted PEG. Reversed-Phase HPLC (RP-HPLC) is widely used for purifying peptides and can separate PEGylated species. Ion Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) are also valuable techniques for separating conjugates based on charge and hydrophobicity, respectively. For buffer exchange and removal of small molecules, dialysis and ultrafiltration are also suitable methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5. | Maintain the reaction pH between 6.5 and 7.5. Prepare the maleimide solution immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using TCEP prior to conjugation. Degas buffers to remove oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation. | |
| Incorrect Buffer Composition: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for the maleimide. | Use non-thiol-containing buffers such as PBS, Tris, or HEPES. | |
| Poor Purity / Side Products | Reaction with Other Nucleophiles: At physiological or higher pH, the maleimide can react with other nucleophilic groups, such as the primary amine of lysine residues. | Perform the conjugation at a more controlled, slightly acidic pH (6.5-7.0) to favor the thiol reaction. |
| N-terminal Cysteine Side Reaction: An unprotected N-terminal cysteine can lead to a thiazine rearrangement after the initial conjugation. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated. Alternatively, if possible, avoid using peptides with an N-terminal cysteine or acetylate the N-terminus. | |
| ADC Aggregation | High Drug-to-Antibody Ratio (DAR): Hydrophobicity of the linker-payload can lead to aggregation, especially at high DARs. | Optimize the molar ratio of the linker to the antibody to achieve a lower, more stable DAR. The use of hydrophilic PEG linkers helps to mitigate this issue. |
| Unfavorable Buffer Conditions: The buffer system and pH can influence protein stability during conjugation. | Screen different buffer systems (e.g., histidine, citrate) and pH levels to find conditions that minimize aggregation. | |
| High Temperature: Higher temperatures can sometimes promote aggregation. | Perform the conjugation reaction at a lower temperature (e.g., 4°C vs. room temperature) to reduce the rate of aggregation. |
Reaction and Purification Parameters
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Lower pH (~5.0) can prevent N-terminal cysteine side reactions. |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C overnight or room temperature for 2 hours are common incubation conditions. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | Starting point for optimization. |
| Buffer | PBS, HEPES, Tris | Must be free of thiol-containing reagents. |
| Reducing Agent (if needed) | TCEP | Preferred as it does not require removal post-reduction. |
| Chelating Agent | 1-5 mM EDTA | Optional, to prevent metal-catalyzed thiol oxidation. |
Table 2: Purification Method Selection Guide
| Method | Principle | Primary Use Case |
|---|---|---|
| Size Exclusion Chromatography (SEC) | Separation by size | Removing unreacted linker, salts, and low MW impurities. |
| Reversed-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High-resolution purification of final conjugate; purity analysis. |
| Ion Exchange Chromatography (IEX) | Separation by charge | Purifying PEGylated proteins and removing free PEG. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Determining drug-to-antibody ratio (DAR) and purifying conjugates. |
| Dialysis / Ultrafiltration | Separation by size (membrane-based) | Buffer exchange, removing small molecule impurities. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Thiol Reduction (if necessary):
-
Dissolve your thiol-containing protein/peptide in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA to a concentration of 1-10 mg/mL.
-
If disulfide bonds are present, add a 10-100x molar excess of TCEP.
-
Incubate for 20-30 minutes at room temperature.
-
-
Prepare Maleimide Linker Solution:
-
Immediately before use, dissolve the this compound linker in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide linker stock solution to the reduced protein/peptide solution to achieve the desired molar excess (e.g., 10-20x).
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and mix gently.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
-
Purification:
-
Purify the conjugate from unreacted linker and other impurities using an appropriate method such as SEC, RP-HPLC, or dialysis.
-
Protocol 2: Characterization by RP-HPLC
-
System Setup: Use a Reverse-Phase HPLC system with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the conjugate. A typical gradient might be 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile using UV absorbance, typically at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
Analysis: Assess the purity of the conjugate by integrating the peak area of the main product relative to impurities.
Visual Guides
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for addressing low conjugation yield.
References
Technical Support Center: Strategies to Improve Maleimide-Thiol Linkage Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with maleimide-thiol conjugates. Our goal is to help you enhance the stability of your bioconjugates and ensure the reliability of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis: Maleimides are susceptible to hydrolysis, especially at pH values above 7.5, rendering them unreactive towards thiols.[1][2][3] | - Prepare aqueous solutions of maleimide reagents immediately before use.[1][3]- Avoid storing maleimide reagents in aqueous buffers.- Perform the conjugation reaction within the optimal pH range of 6.5-7.5. |
| Thiol Oxidation: Free thiol (sulfhydryl) groups can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by the presence of divalent metals. | - Degas buffers to remove dissolved oxygen.- Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions.- Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP or DTT. | |
| Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation. | - Optimize the molar ratio of the maleimide reagent to the thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point. | |
| Conjugate Instability (Loss of Payload) | Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage can be reversible, especially in the presence of other thiols like glutathione, leading to payload exchange. | - After conjugation, perform a hydrolysis step by adjusting the pH to 8.0-9.0 to open the succinimide ring and form a stable maleamic acid thioether.- Utilize next-generation maleimides (e.g., dibromomaleimides) that form more stable linkages.- For peptides with an N-terminal cysteine, promote transcyclization to a more stable thiazine structure by incubating at a physiological or slightly higher pH. |
| Non-Specific Labeling | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues. | - Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. |
| Formation of Unexpected Products | Thiazine Rearrangement: For peptides with an N-terminal cysteine, an intramolecular rearrangement can occur, leading to the formation of a stable, but potentially unintended, thiazine structure. | - If the thiazine structure is not desired, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.- Consider acetylating the N-terminal cysteine to prevent this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol linkages?
A1: The primary cause of instability is the reversibility of the Michael addition reaction, known as the retro-Michael reaction. This can lead to thiol exchange with other thiol-containing molecules in the environment, such as glutathione, resulting in the loss of the conjugated payload.
Q2: How does pH affect the stability of the maleimide-thiol linkage?
A2: The pH plays a crucial role in both the conjugation reaction and the stability of the resulting linkage.
-
For conjugation , a pH range of 6.5-7.5 is optimal for the selective reaction of maleimides with thiols. Below this range, the reaction rate slows down, while above it, the maleimide ring is more susceptible to hydrolysis and reaction with amines.
-
For post-conjugation stability , a mildly basic pH (8.0-9.0) can be used to intentionally hydrolyze the succinimide ring, forming a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Q3: What are "next-generation maleimides" and how do they improve stability?
A3: Next-generation maleimides (NGMs) are a class of reagents designed to overcome the stability issues of traditional maleimides. For example, dibromomaleimides can react with both thiols from a reduced disulfide bond, effectively re-bridging the bond and creating a more stable conjugate. Some NGMs are also designed to undergo rapid and quantitative hydrolysis after conjugation, leading to a robustly stable product.
Q4: Can I improve the stability of my existing maleimide-thiol conjugate?
A4: Yes, for conjugates formed with traditional maleimides, stability can be significantly improved by a post-conjugation hydrolysis step. By incubating the conjugate in a mildly basic buffer (pH 8.0-9.0), you can induce the opening of the succinimide ring. The resulting maleamic acid thioether is no longer susceptible to the retro-Michael reaction.
Q5: What is transcyclization and when is it a useful stabilization strategy?
A5: Transcyclization is an intramolecular rearrangement that can occur when a maleimide is conjugated to a peptide with an N-terminal cysteine. The N-terminal amine attacks the succinimide ring, leading to the formation of a more stable six-membered thiazine ring. This can be a beneficial strategy for stabilizing peptide conjugates, and it can be promoted by extended incubation times in a buffered solution at physiological pH.
Experimental Protocols
Protocol 1: Post-Conjugation Hydrolysis for Enhanced Stability
This protocol describes how to increase the stability of a pre-formed maleimide-thiol conjugate by hydrolyzing the succinimide ring.
-
Initial Conjugation: Perform the maleimide-thiol conjugation reaction under optimal conditions (e.g., pH 6.5-7.5, room temperature for 1-2 hours or 4°C overnight).
-
pH Adjustment: After the initial conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0. This can be achieved by adding a high pH buffer or through buffer exchange.
-
Incubation: Incubate the reaction mixture at room temperature. The time required for complete hydrolysis will depend on the specific maleimide used. For maleimides with electron-withdrawing substituents, this process can be significantly faster. Monitor the reaction progress by LC-MS to confirm the conversion to the ring-opened form.
-
Purification: Once hydrolysis is complete, purify the stabilized conjugate using standard methods such as size-exclusion chromatography (SEC) or dialysis to remove any excess reagents and buffer components.
Protocol 2: Disulfide Bond Reduction Prior to Conjugation
This protocol details the reduction of disulfide bonds in proteins or peptides to generate free thiols for maleimide conjugation.
Using TCEP (tris(2-carboxyethyl)phosphine):
-
Prepare Protein Solution: Dissolve the protein or peptide in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.
-
Add TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes.
-
Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.
Using DTT (dithiothreitol):
-
Prepare Protein Solution: Dissolve the protein or peptide in a degassed buffer at a pH >7.
-
Add DTT: Add DTT to the protein solution to a final concentration of 10-100 mM.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Remove Excess DTT: It is crucial to remove the excess DTT before adding the maleimide reagent to prevent it from competing in the conjugation reaction. This can be done using a desalting column or through buffer exchange.
Visual Guides
Caption: Instability of the maleimide-thiol linkage via the retro-Michael reaction.
Caption: Overview of key strategies to improve maleimide-thiol linkage stability.
References
Methods to reduce free drug levels in the final ADC product
Optimizing Antibody-Drug Conjugate Purity: Methods to Reduce Free Drug Levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and removing residual free cytotoxic drug from the final Antibody-Drug Conjugate (ADC) product. Unconjugated drug species can compromise the therapeutic window of an ADC by increasing systemic toxicity and reducing efficacy.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during ADC manufacturing and purification.
Frequently Asked questions (FAQs)
Q1: Why is it critical to remove free drug from the final ADC product?
A1: Free cytotoxic drugs, even at trace levels, can significantly increase the risk of off-target toxicity, leading to adverse effects in patients.[3][4] The presence of these unconjugated species can narrow the therapeutic index of the ADC.[5] Therefore, stringent purification and rigorous analytical testing are required to ensure the safety and efficacy of the final product.
Q2: What are the primary sources of free drug in an ADC preparation?
A2: Free drug in an ADC product typically originates from two main sources: incomplete conjugation reactions where not all of the drug-linker complex reacts with the antibody, and potential degradation of the ADC over time, leading to the release of the payload.
Q3: What are the most common methods for removing free drug from ADCs?
A3: The most widely used purification methods leverage the significant size difference between the large ADC molecule (~150 kDa) and the small cytotoxic drug. These techniques include Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). Other methods like ion exchange and hydroxyapatite chromatography can also be employed.
Q4: How can I accurately quantify the amount of free drug in my ADC sample?
A4: Several analytical techniques can be used to detect and quantify free drug levels. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method. For higher sensitivity and specificity, especially for detecting trace amounts, techniques like two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC/MS) or Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectroscopy (LC-MRM/MS) are employed. Enzyme-Linked Immunosorbent Assays (ELISAs) can also be developed for this purpose.
Q5: What is a typical acceptable level of free drug in a final ADC product?
A5: The acceptable level of free drug is product-specific and determined by regulatory agencies based on preclinical safety data. Generally, the aim is to reduce free drug levels to the lowest reasonably achievable, often in the nanogram per milliliter range.
Troubleshooting Guide: High Levels of Free Drug
This guide provides solutions to common problems of high free drug content encountered during ADC production.
| Problem | Potential Causes | Recommended Actions |
| High initial free drug post-conjugation | Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, temperature, pH, or reaction time. | - Optimize the molar ratio of drug-linker to the antibody. - Perform small-scale experiments to determine the optimal pH, temperature, and incubation time for the conjugation reaction. |
| Inefficient Quenching: The quenching agent used to stop the conjugation reaction may not be effective. | - Evaluate different quenching agents and their concentrations. - Ensure the quenching step is performed for a sufficient duration. | |
| Poor Reagent Quality: Degradation or impurity of the drug-linker or antibody. | - Verify the purity and concentration of all reagents before use. - Use fresh, high-quality reagents. | |
| Ineffective removal of free drug during purification | Inadequate Diafiltration (TFF): Insufficient number of diavolumes or incorrect membrane cutoff. | - Increase the number of diavolumes during the TFF process. - Ensure the molecular weight cutoff (MWCO) of the TFF membrane is appropriate to retain the ADC while allowing the free drug to pass through (typically a 30 kDa cutoff is used for a ~150 kDa ADC). |
| Poor Resolution in Chromatography (SEC/HIC): Suboptimal column selection, mobile phase composition, or gradient. | - SEC: Optimize the mobile phase to minimize secondary hydrophobic interactions that can cause peak tailing of the ADC and co-elution with the free drug. - HIC: Screen different resins and optimize the salt concentration and gradient to achieve better separation between the ADC and the free drug. | |
| Column Overloading: Exceeding the binding capacity of the chromatography column. | - Reduce the amount of sample loaded onto the column. - Perform a loading study to determine the optimal capacity of the column. | |
| Inaccurate quantification of free drug | Method Sensitivity: The analytical method may not be sensitive enough to detect low levels of free drug. | - Develop a more sensitive analytical method, such as LC-MRM/MS, which can detect free drug down to 1 ng/mL or less. |
| Matrix Effects: Components in the sample matrix may interfere with the detection of the free drug. | - Implement a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances. | |
| Standard Curve Issues: An inaccurate standard curve can lead to erroneous quantification. | - Ensure the standard curve is prepared accurately and covers the expected range of free drug concentrations. |
Quantitative Comparison of Purification Methods
The efficiency of free drug removal can vary depending on the chosen method and the specific characteristics of the ADC and payload. The following table summarizes typical performance characteristics of common purification techniques.
| Purification Method | Principle of Separation | Typical Free Drug Removal Efficiency | Key Advantages | Potential Challenges |
| Tangential Flow Filtration (TFF) | Size-based separation using a semi-permeable membrane. | >99% | - Highly scalable and efficient for buffer exchange and removal of small molecule impurities. - Relatively fast process. | - Potential for non-specific binding of the ADC or free drug to the membrane. - May not be sufficient as a standalone method if very low levels of free drug are required. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | >99% | - Effective at separating molecules with large size differences. - Can be used for both purification and analysis. | - Limited loading capacity. - Potential for secondary interactions between the ADC and the stationary phase, affecting resolution. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the molecules. | Can be very high, depending on the ADC and free drug properties. | - Can separate ADC species with different drug-to-antibody ratios (DARs) in addition to removing free drug. - Offers an orthogonal separation mechanism to size-based methods. | - Method development can be more complex, requiring optimization of salt type and concentration. - High salt concentrations may promote aggregation in some ADCs. |
| Membrane Chromatography | Combines principles of chromatography with membrane technology. | Can achieve log-fold clearance of free payload. | - High throughput and fast processing times. - Can be integrated into a single-step purification process. | - Binding capacity may be lower than traditional resin-based chromatography. |
Experimental Protocols
Protocol 1: Free Drug Removal using Tangential Flow Filtration (TFF)
This protocol provides a general procedure for removing unconjugated drug from an ADC solution using a TFF system with a 30 kDa MWCO membrane.
Materials:
-
ADC crude reaction mixture
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
TFF system with a 30 kDa MWCO Pellicon® Capsule or similar.
-
Peristaltic pump
-
Pressure gauges
-
Stirred reservoir
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.
-
Loading: Load the ADC crude reaction mixture into the stirred reservoir.
-
Concentration (Optional): If necessary, concentrate the ADC solution to a target volume by applying transmembrane pressure (TMP) and allowing the permeate to be removed.
-
Diafiltration:
-
Begin adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Perform 8-10 diavolumes to ensure sufficient removal of the free drug. One diavolume is equal to the volume of the ADC solution in the reservoir.
-
-
Final Concentration: After diafiltration, concentrate the purified ADC solution to the desired final concentration.
-
Recovery: Recover the purified ADC from the system.
-
Analysis: Analyze a sample of the purified ADC for free drug content using an appropriate analytical method (e.g., RP-HPLC).
Protocol 2: Free Drug Removal using Size Exclusion Chromatography (SEC)
This protocol describes a general method for separating ADCs from free drug using SEC.
Materials:
-
ADC solution containing free drug
-
SEC column suitable for protein separations (e.g., with a fractionation range appropriate for ~150 kDa)
-
HPLC or FPLC system
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
0.22 µm filter for mobile phase
Procedure:
-
System Preparation: Degas and filter the mobile phase. Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm syringe filter.
-
Injection: Inject an appropriate volume of the prepared ADC sample onto the column.
-
Elution: Elute the sample isocratically with the mobile phase. The ADC will elute first in the void volume or shortly after, followed by the smaller free drug molecules which will have a longer retention time.
-
Fraction Collection: Collect the fractions corresponding to the ADC peak.
-
Analysis: Pool the ADC-containing fractions and analyze for free drug content to confirm removal.
Protocol 3: ADC Purification using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for purifying ADCs and removing free drug using HIC.
Materials:
-
HIC column (e.g., Phenyl Sepharose)
-
HPLC or FPLC system
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A for at least 5 column volumes.
-
Sample Preparation: Adjust the salt concentration of the ADC sample to be similar to that of Mobile Phase A. This can be done by adding a concentrated salt solution.
-
Injection: Load the salt-adjusted ADC sample onto the equilibrated column.
-
Wash: Wash the column with Mobile Phase A to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable number of column volumes (e.g., 20-30). The more hydrophobic species (including some free drugs and higher DAR species) will elute later in the gradient.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the collected fractions to identify those containing the ADC with the desired purity and low free drug content.
Visualizations
Caption: A typical workflow for ADC production, purification, and quality control.
Caption: A logical troubleshooting guide for addressing high free drug levels in ADCs.
References
Technical Support Center: Enhancing Val-Cit Linker Serum Stability
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the modification of the valine-citrulline (Val-Cit) linker to improve its stability in serum for Antibody-Drug Conjugate (ADC) applications.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a standard Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][] Following the internalization of the ADC into a target cancer cell, the linker is exposed to Cathepsin B in the lysosome, which hydrolyzes the peptide bond, leading to the release of the cytotoxic payload.[1][]
Q2: My Val-Cit ADC is stable in human plasma but shows significant instability in mouse plasma. Why?
A2: This common discrepancy is often due to the presence of carboxylesterase 1C (Ces1C) in mouse plasma, which is known to prematurely cleave the Val-Cit dipeptide.[1] The human equivalent of this enzyme is less likely to cleave the linker, contributing to the observed difference in stability. This highlights the importance of selecting appropriate preclinical models.
Q3: What are the primary causes of premature Val-Cit linker cleavage in circulation?
A3: Premature cleavage can be caused by several factors. In mouse models, the enzyme carboxylesterase Ces1C is a primary culprit. In humans, human neutrophil elastase (NE), an enzyme secreted by neutrophils, can also cleave the Val-Cit bond, potentially leading to off-target toxicity like neutropenia. The conjugation site on the antibody also plays a role; linkers at more solvent-exposed sites are more vulnerable to enzymatic degradation.
Q4: How does the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
A4: The Val-Cit p-aminobenzylcarbamate (PAB) linker, particularly when combined with a hydrophobic payload, can increase the overall hydrophobicity of the ADC. This can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), which negatively impacts the ADC's manufacturing feasibility and pharmacokinetic profile.
Q5: What are the most common strategies to modify the Val-Cit linker for enhanced serum stability?
A5: Several strategies exist to enhance stability. A leading approach is to add a hydrophilic amino acid, such as glutamic acid, to the N-terminus, creating a Glu-Val-Cit (EVCit) tripeptide. This modification significantly reduces susceptibility to Ces1C cleavage in mice while maintaining sensitivity to Cathepsin B. Other strategies include exploring alternative peptide sequences, using different spacer chemistries, and novel designs like "exolinkers" that reposition the cleavable peptide to improve both stability and hydrophilicity.
Troubleshooting Guide
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.
-
Possible Cause: The Val-Cit linker is likely being cleaved by mouse carboxylesterase 1C (Ces1C). This is a known issue that leads to premature payload release and reduced efficacy in preclinical rodent models.
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using both mouse and human plasma. A significant difference in stability points towards Ces1C sensitivity.
-
Modify the Linker: Synthesize and test an ADC with a modified linker, such as a Glu-Val-Cit (EVCit) tripeptide. This has been shown to impart high resistance to Ces1C.
-
Use Ces1C Knockout Mice: If available, conduct in vivo studies in Ces1C knockout mice to confirm that the premature release is mitigated.
-
Evaluate Conjugation Site: If using site-specific conjugation, consider moving the linker to a less solvent-exposed site, which can offer some protection from enzymatic cleavage.
-
Issue 2: Evidence of off-target toxicity, such as neutropenia, is observed in human cell-based assays or in vivo studies.
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker and cause toxic effects on neutrophils.
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Conduct an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For example, creating a tripeptide linker like glutamic acid-glycine-citrulline (EGCit) can resist NE-mediated degradation.
-
Consider Exolinker Designs: Novel exolinker platforms have been shown to prevent premature payload detachment mediated by human NE.
-
Issue 3: The ADC shows signs of aggregation during formulation or after storage.
-
Possible Cause: The hydrophobicity of the Val-Cit-PAB linker and the attached payload is likely causing the ADC to aggregate, a problem often exacerbated at high drug-to-antibody ratios (DARs).
-
Troubleshooting Steps:
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.
-
Optimize DAR: Generate ADCs with lower average DARs (e.g., 2 or 4) and evaluate if this reduces aggregation while maintaining efficacy.
-
Introduce Hydrophilic Moieties: Modify the linker by incorporating hydrophilic groups, such as glutamic acid or polyethylene glycol (PEG), to mask the hydrophobicity of the payload. The "exolinker" strategy is also designed to address this issue.
-
Evaluate Formulation Buffers: Screen different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation.
-
Data on Linker Stability
The following table summarizes quantitative data on the stability of various linker modifications in mouse plasma, a key preclinical model where Val-Cit instability is prominent.
| Linker Modification | ADC Construct | Assay Condition | Half-life / % Intact ADC | Reference(s) |
| Val-Cit (Standard) | Site-specific ADC | Mouse Plasma, 37°C | ~2 days (Half-life) | |
| Glu-Val-Cit (EVCit) | Site-specific ADC | Mouse Plasma, 37°C | ~12 days (Half-life) | |
| Val-Cit (Standard) | Thiol-conjugated ADC | Mouse Plasma, 37°C | <10% intact after 14 days | |
| Glu-Val-Cit (EVCit) | Thiol-conjugated ADC | Mouse Plasma, 37°C | >95% intact after 14 days |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and quantify payload release in plasma from different species (e.g., human, mouse, rat).
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Cold acetonitrile or other quenching solution
-
Microcentrifuge
-
LC-MS system for analysis
Methodology:
-
Pre-warm plasma aliquots to 37°C.
-
Dilute the ADC stock solution into the pre-warmed plasma to a final concentration (e.g., 0.1 - 1 mg/mL). Gently mix.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the ADC-plasma mixture.
-
Immediately quench the reaction to stop enzymatic degradation. This can be done by adding an equal volume of cold acetonitrile to precipitate plasma proteins or by freezing at -80°C.
-
Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis of the released payload by LC-MS.
-
To analyze the remaining intact ADC, immunoaffinity capture (e.g., using Protein A beads) can be performed on the aliquots, followed by LC-MS analysis to determine the change in average DAR over time.
Data Analysis:
-
Plot the concentration or percentage of released payload over time to determine cleavage kinetics.
-
Alternatively, plot the percentage of intact ADC or the average DAR against time.
-
Calculate the half-life (t½) of the ADC in plasma, which serves as a key indicator of its stability.
Visualizations
Caption: Intended vs. premature cleavage pathways of a Val-Cit linked ADC.
Caption: Experimental workflow for an in vitro ADC plasma stability assay.
References
Preventing off-target cleavage of Val-Cit linkers by neutrophil elastase
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the off-target cleavage of Valine-Citrulline (Val-Cit) linkers in Antibody-Drug Conjugates (ADCs) by human neutrophil elastase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target cleavage of Val-Cit linkers?
A: The Val-Cit linker, while designed for cleavage by Cathepsin B within tumor lysosomes, is susceptible to premature cleavage by human neutrophil elastase in the bloodstream.[1] Experimental evidence indicates that neutrophil elastase cleaves the amide bond between the valine and citrulline residues of the linker.[2][3] This premature release of the cytotoxic payload can lead to off-target toxicity.[4][5]
Q2: What are the potential consequences of off-target Val-Cit linker cleavage?
A: Off-target cleavage leads to the premature release of the cytotoxic payload into systemic circulation. This can result in several adverse effects, most notably hematological toxicities such as neutropenia, where the released payload damages neutrophil precursors. This premature release can also reduce the therapeutic efficacy of the ADC by lowering the concentration of the payload that reaches the target tumor cells.
Q3: Are there alternative linker technologies that are more resistant to neutrophil elastase?
A: Yes, several alternative linkers have been developed to address the instability of the Val-Cit linker. These include:
-
Glu-Val-Cit (EVCit): This linker shows improved stability in mouse plasma by being resistant to carboxylesterase 1c (Ces1c) but remains susceptible to cleavage by human neutrophil elastase.
-
Glu-Gly-Cit (EGCit): This tripeptide linker has demonstrated resistance to both Ces1c and human neutrophil elastase, offering a more stable alternative for both preclinical and clinical development.
-
Exolinkers: This approach repositions the cleavable peptide to enhance stability and hydrophilicity, showing increased resistance to enzymatic cleavage.
Q4: How can I assess the susceptibility of my Val-Cit ADC to neutrophil elastase cleavage?
A: The most direct method is to perform an in vitro assay using purified human neutrophil elastase. This involves incubating your ADC with the enzyme and monitoring the release of the payload over time, typically quantified by LC-MS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of premature payload release in human plasma stability assays. | Cleavage of the Val-Cit linker by neutrophil elastase present in plasma. | 1. Confirm NE Sensitivity: Perform an in vitro cleavage assay with purified human neutrophil elastase (see Experimental Protocol 1). 2. Linker Modification: Consider synthesizing your ADC with a more stable linker, such as an EGCit or exolinker. 3. Inhibitor Co-incubation: As a diagnostic tool, co-incubate your ADC in plasma with a known neutrophil elastase inhibitor (e.g., Sivelestat) to see if payload release is reduced. |
| Unexpected neutropenia observed in in vivo studies. | Off-target cleavage of the Val-Cit linker by neutrophil elastase leading to toxicity to neutrophil precursors. | 1. Analyze Linker Stability: If not already done, perform in vitro plasma stability assays to correlate with in vivo findings. 2. Switch to a Resistant Linker: This is the most robust solution to mitigate neutropenia caused by linker instability. The EGCit linker is a promising alternative. |
| Discrepancies in ADC stability between preclinical rodent models and human plasma. | The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), which is not a major factor in human plasma. | 1. Use Ces1c Knockout Mice: For in vivo studies, utilizing Ces1c knockout mice can provide a more accurate assessment of ADC stability. 2. Employ a More Stable Linker: Linkers like EVCit are resistant to Ces1c and can be used for more reliable preclinical evaluation in rodents. |
Quantitative Data Summary
Table 1: Comparative Stability of Different Peptide Linkers in the Presence of Human Neutrophil Elastase
| Linker Type | P3 Amino Acid | P2 Amino Acid | P1 Amino Acid | Relative Degradation Rate by Neutrophil Elastase | Reference |
| VCit | - | Valine | Citrulline | High | |
| EVCit | Glutamic Acid | Valine | Citrulline | Higher than VCit | |
| EACit | Glutamic Acid | Alanine | Citrulline | High | |
| EICit | Glutamic Acid | Isoleucine | Citrulline | High | |
| EGCit | Glutamic Acid | Glycine | Citrulline | Marginal/None | |
| ELCit | Glutamic Acid | Leucine | Citrulline | Marginal/None | |
| EV(N-Me)Cit | Glutamic Acid | N-Methyl Valine | Citrulline | Marginal/None |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase (NE) Sensitivity Assay
Objective: To determine the stability of an ADC with a Val-Cit linker in the presence of purified human neutrophil elastase.
Materials:
-
ADC construct with Val-Cit linker
-
Purified human neutrophil elastase
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Incubator at 37°C
-
LC-MS system for analysis
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
Methodology:
-
Prepare a stock solution of your ADC in the assay buffer.
-
Prepare a stock solution of human neutrophil elastase in the assay buffer.
-
In a microcentrifuge tube, combine the ADC solution and the neutrophil elastase solution to achieve final desired concentrations (e.g., 10 µM ADC and 100 nM NE).
-
For a negative control, prepare a similar reaction mixture without the neutrophil elastase.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Immediately stop the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC and the released payload.
-
Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the cleavage kinetics.
Visualizations
Caption: Off-target vs. intended cleavage of Val-Cit linkers.
Caption: Troubleshooting workflow for Val-Cit linker instability.
References
- 1. benchchem.com [benchchem.com]
- 2. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Assessing and Mitigating Linker Deconjugation Risk
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating the risks associated with linker deconjugation. Premature release of the cytotoxic payload from an ADC can compromise its therapeutic index by causing off-target toxicity and reducing efficacy.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of linker deconjugation in circulation?
A1: Linker deconjugation in systemic circulation is primarily driven by the linker's chemistry. Linkers are broadly categorized as cleavable or non-cleavable.[1]
-
Cleavable Linkers: These are designed to be stable at physiological pH (~7.4) but are cleaved by specific triggers that are more prevalent in the tumor microenvironment.[1][2]
-
Enzyme-sensitive (e.g., Valine-Citrulline): Cleaved by proteases like cathepsins, which can sometimes be present in plasma, leading to premature release.[1][2]
-
pH-sensitive (e.g., Hydrazones): Designed to hydrolyze in the acidic environment of endosomes (pH 4.5-6.5). Instability can occur if the linker is not sufficiently stable at blood pH.
-
Redox-sensitive (e.g., Disulfides): Cleaved in the highly reducing intracellular environment. Premature cleavage can happen via thiol exchange with circulating thiols like glutathione or albumin.
-
-
Non-Cleavable Linkers: These release the payload only after the complete proteolytic degradation of the antibody within the lysosome. Deconjugation is less common, but the entire ADC can be subject to catabolism.
-
Thiol-Maleimide Linkage Instability: A common issue for cysteine-conjugated ADCs is the reversibility of the thioether bond formed between a cysteine on the antibody and a maleimide group on the linker. This "retro-Michael" reaction can lead to the linker-payload detaching and potentially binding to other circulating proteins like albumin.
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?
A2: Significant payload loss in plasma is a critical issue, often pointing to linker instability. The most common cause for cysteine-linked ADCs is the retro-Michael reaction.
Troubleshooting Steps:
-
Confirm the Mechanism: Perform a thiol exchange assay by incubating your ADC with an excess of a small molecule thiol (e.g., glutathione). Monitor the transfer of the payload from the ADC to the small molecule using LC-MS to confirm susceptibility to the retro-Michael reaction.
-
Promote Thiosuccinimide Ring Hydrolysis: The hydrolyzed, "ring-opened" form of the maleimide is stable and not susceptible to the retro-Michael reaction.
-
Post-conjugation Incubation: Treat the ADC at a slightly alkaline pH (e.g., pH 9) after conjugation to accelerate hydrolysis. Note that this may affect antibody stability and requires careful optimization.
-
Use Self-Hydrolyzing Maleimides: These next-generation maleimides contain groups that intramolecularly catalyze the ring-opening reaction at physiological pH, enhancing stability.
-
-
Utilize Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides can re-bridge reduced interchain disulfide bonds, creating a more stable linkage.
-
Evaluate Linker Chemistry: If using a cleavable linker, investigate if the cleavage mechanism (e.g., enzymatic, pH) is being prematurely triggered in plasma. Consider exploring alternative, more stable linker chemistries.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?
A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules per antibody. While a higher DAR can increase potency, it often negatively impacts stability.
-
Increased Hydrophobicity: High DAR values, especially with hydrophobic payloads, increase the overall hydrophobicity of the ADC. This can lead to aggregation, which in turn can accelerate clearance from circulation.
-
Conformational Changes: High payload loading can alter the antibody's conformation, potentially exposing the linker to plasma enzymes or other destabilizing factors. Optimizing the DAR is crucial to balance efficacy with stability and favorable pharmacokinetics.
Q4: I'm observing unexpected peaks in my Hydrophobic Interaction Chromatography (HIC) analysis. What could they be?
A4: Unexpected peaks in HIC can arise from several sources. HIC separates ADC species based on hydrophobicity, so any modification that alters this property can result in a new peak.
-
Deconjugated Antibody: A peak eluting earlier than the main ADC peaks may correspond to the unconjugated antibody (DAR 0).
-
Aggregates: High molecular weight aggregates may appear as early-eluting or poorly resolved peaks. This should be confirmed with Size Exclusion Chromatography (SEC).
-
Fragments: ADC fragmentation can lead to later-eluting peaks.
-
Isomers: Different conjugation sites can lead to positional isomers with slightly different hydrophobicities, causing peak broadening or shoulders.
-
System Contamination: "Ghost peaks" can result from mobile phase contamination, carryover from previous injections, or bleed from the column or system components. Running a blank gradient can help identify these.
Troubleshooting Guides
Issue 1: High Variability in Plasma Stability Assay Results
-
Problem: Replicate experiments for in vitro plasma stability show inconsistent rates of deconjugation or DAR loss.
-
Possible Causes & Solutions:
-
Plasma Source Variability: Plasma from different donors or species can have varying enzyme levels. Use pooled plasma for consistency and test across species (e.g., human, mouse, rat) as stability can differ significantly.
-
Sample Handling: Repeated freeze-thaw cycles can induce aggregation or degradation. Aliquot plasma and ADC stocks to minimize cycles. Ensure consistent incubation temperatures (37°C) and immediate freezing of timepoint samples at -80°C.
-
Assay Artifacts: The immunocapture or protein precipitation steps may be inefficient or variable. Ensure sufficient bead capacity and optimized wash/elution buffers. For LC-MS analysis of free payload, ensure the protein precipitation method effectively removes proteins without causing payload degradation.
-
Payload Instability: The released payload itself might be unstable in plasma. Assess the stability of the free drug in plasma independently to interpret the results correctly.
-
Issue 2: ADC Aggregation Observed During Stability Studies
-
Problem: Size Exclusion Chromatography (SEC) shows an increase in high molecular weight (HMW) species over time.
-
Possible Causes & Solutions:
-
High DAR / Hydrophobic Payload: As discussed in the FAQs, this is a primary driver. The solution is to re-evaluate the conjugation strategy to produce ADCs with a lower average DAR.
-
Formulation Buffer: Suboptimal pH, ionic strength, or lack of stabilizing excipients can promote aggregation. Screen different formulation buffers (e.g., histidine, citrate) and pH levels (typically 5.0-7.0), and consider adding stabilizers like polysorbate.
-
Linker Chemistry: Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker can shield the hydrophobic payload and reduce the tendency to aggregate.
-
Conjugation Process: Harsh conditions during conjugation (e.g., pH, temperature, organic solvents) can denature the antibody. Ensure the process is optimized and that all process-related impurities are cleared during purification.
-
Data Summary Tables
Table 1: Comparative Stability of Common Cleavable Linkers in Plasma
| Linker Type | Cleavage Mechanism | Typical In Vitro Stability | Key Considerations |
| Valine-Citrulline | Enzymatic (Cathepsin B) | Generally stable, but can be susceptible to other plasma proteases (e.g., Ces1c in mouse plasma). | Stability can be species-dependent. Modifications to the linker can enhance stability. |
| Hydrazone | pH-sensitive (Acidic) | Moderately stable at pH 7.4, but can exhibit slow hydrolysis. | Stability is highly dependent on the specific chemical structure. |
| Disulfide | Redox-sensitive (GSH) | Susceptible to exchange with circulating thiols, leading to premature release. | Steric hindrance near the disulfide bond can improve stability. |
| β-glucuronide | Enzymatic (β-glucuronidase) | Highly stable in plasma due to low enzyme levels in circulation. | Relies on high β-glucuronidase activity in the tumor microenvironment. |
Note: Stability is highly dependent on the specific ADC construct (antibody, payload, conjugation site) and experimental conditions. Data is for comparative purposes.
Table 2: Common Analytical Methods for Stability Assessment
| Parameter | Method | Purpose | Key Strengths |
| Average DAR | Hydrophobic Interaction Chromatography (HIC) | Measures the distribution of different drug-loaded species. | Resolves species with different drug loads (DAR 0, 2, 4, etc.). |
| Average DAR | Reversed-Phase LC-MS (RP-LC-MS) | Measures DAR after reduction of ADC into light and heavy chains. | Orthogonal method to HIC; provides mass confirmation. |
| Free Payload | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantifies the amount of cytotoxic drug prematurely released in plasma. | Highly sensitive and specific for the payload molecule. |
| Aggregation | Size Exclusion Chromatography (SEC) | Quantifies high molecular weight species (aggregates) and fragments. | Standard method for monitoring physical stability. |
| Intact ADC | Immunoassay (ELISA) / Hybrid LC-MS | Measures the concentration of payload-conjugated antibody over time. | High throughput (ELISA); high specificity (LC-MS). |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS (DAR Change)
Objective: To determine the rate of drug deconjugation by monitoring the change in average DAR over time.
Materials:
-
Purified ADC
-
Pooled plasma (e.g., human, mouse) from a commercial vendor
-
Phosphate Buffered Saline (PBS)
-
Protein A or G magnetic beads for immunocapture
-
Wash and Elution buffers
-
Neutralization buffer
-
LC-MS system for DAR analysis (HIC or RP-LC-MS)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma. Prepare a parallel control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately freeze at -80°C.
-
Immunocapture: Thaw plasma samples on ice. Add Protein A/G magnetic beads to capture the ADC. Incubate as per bead manufacturer's instructions.
-
Washing: Pellet the beads using a magnetic stand and wash with cold PBS to remove unbound plasma proteins.
-
Elution: Elute the captured ADC from the beads using a low pH elution buffer. Immediately neutralize the eluate with a neutralization buffer to preserve integrity.
-
LC-MS Analysis: Analyze the purified ADC from each time point by HIC-HPLC or RP-LC-MS to determine the average DAR.
-
Data Analysis: Plot the average DAR versus time. The rate of decrease reflects the linker's instability in plasma.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
Purified ADC sample
-
SEC-HPLC system with a UV detector (280 nm)
-
Suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: A physiological buffer, such as phosphate-buffered saline (pH ~7.4). For hydrophobic ADCs, adding a small percentage of organic solvent (e.g., 10-15% isopropanol) may be necessary to prevent secondary interactions with the column.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of the monomer and any potential aggregate or fragment peaks. The aggregate peak will elute first, followed by the main monomer peak, and then any smaller fragment peaks.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer species. Calculate the percentage of aggregation as: % Aggregation = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100
Visualizations
References
Technical Support Center: Improving the Therapeutic Index of ADCs with Modified Val-Cit Linkers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of modified Valine-Citrulline (Val-Cit) linkers in Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Linker Stability & Premature Drug Release
Question 1: We are observing premature release of our cytotoxic payload in preclinical mouse models, leading to off-target toxicity and reduced efficacy. What is the likely cause and how can we troubleshoot this?
Answer:
This is a common issue with traditional Val-Cit linkers.
-
Possible Cause: The Val-Cit dipeptide is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[1][2][3][4] This leads to premature drug release and can compromise the validity of preclinical mouse model studies.[5]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your ADC to a control ADC with a more stable linker. You can also use Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.
-
Modify the Linker: Introduce a hydrophilic group at the P3 position of the peptide linker. For example, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.
-
Alternative Linker Strategies: Evaluate other linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or "exolinker" designs where the cleavable peptide is repositioned to enhance stability.
-
Question 2: Our ADC is showing evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies. What could be causing this?
Answer:
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker. This can lead to toxic effects on neutrophils, resulting in neutropenia.
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to provide resistance to both Ces1C and human neutrophil elastase.
-
ADC Synthesis & Characterization
Question 3: We are observing aggregation of our ADC, especially at higher drug-to-antibody ratios (DAR). How can we mitigate this?
Answer:
-
Possible Cause: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation. This is often proportional to the DAR.
-
Troubleshooting Steps:
-
Optimize DAR: Conduct a DAR optimization study. Generating ADCs with varying average DARs (e.g., 2, 4, 6, 8) and evaluating their efficacy and tolerability can help identify the optimal balance. A lower DAR (e.g., 2 or 4) can often improve the pharmacokinetic profile and reduce aggregation.
-
Modify the Linker:
-
Consider less hydrophobic alternatives like Val-Ala linkers, which have been shown to reduce aggregation issues.
-
Incorporate hydrophilic moieties into the linker. For example, "exolinkers" that reposition the peptide can enhance hydrophilicity. Glucuronide linkers are another hydrophilic option that has shown minimal aggregation.
-
-
Formulation Development: Explore different buffer conditions (pH, salt concentration) to find a formulation that minimizes aggregation.
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.
-
In Vitro & In Vivo Efficacy
Question 4: Our ADC shows lower than expected in vitro cytotoxicity, even though we have confirmed target binding.
Answer:
-
Possible Causes:
-
Inefficient Payload Release: The linker may not be efficiently cleaved by lysosomal proteases like Cathepsin B within the target cell.
-
Payload Inactivity: The released payload may not be fully active due to incomplete cleavage or modification. Non-cleavable linkers, for example, can attenuate the potency of certain payloads like MMAE.
-
Low Internalization Rate: The ADC may not be internalizing into the target cells efficiently.
-
-
Troubleshooting Steps:
-
Perform a Lysosomal Cleavage Assay: Incubate the ADC with rat or human liver lysosomal fractions and use LC-MS to monitor the release of the free payload.
-
Use a Positive Control: Include the free payload as a positive control in your cytotoxicity assays to confirm its potency.
-
Evaluate Internalization: Use a labeled ADC (e.g., with a fluorescent tag) to visually or quantitatively confirm its internalization into target cells.
-
Re-evaluate Linker Strategy: If payload release is the issue, consider a linker with a different cleavage mechanism or a linker known to be efficiently cleaved, such as the standard Val-Cit linker if a modified version is being used.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary intended cleavage mechanism for a Val-Cit linker? A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This cleavage occurs after the ADC has been internalized by the target cell, releasing the cytotoxic payload within the cell.
Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma? A2: This discrepancy is typically due to the presence of the carboxylesterase Ces1C in mouse plasma, which can hydrolyze the Val-Cit dipeptide. This enzyme is not present in human plasma, hence the observed stability. This is a critical consideration for the translation of preclinical data from mouse models.
Q3: How does the hydrophobicity of the Val-Cit linker and payload affect my ADC? A3: The hydrophobic nature of the Val-Cit PAB linker, especially with a hydrophobic payload, can lead to several challenges. These include an increased propensity for aggregation, particularly at higher DARs, which can negatively impact manufacturing, pharmacokinetics, and safety. Highly hydrophobic ADCs are also prone to faster clearance from circulation.
Q4: What is the "bystander effect" and how is it related to the linker? A4: The bystander effect is the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. For this to occur, the payload released after linker cleavage must be membrane-permeable to diffuse out of the target cell and into adjacent cells. The choice of linker and payload combination is therefore crucial in determining the potential for a bystander effect.
Q5: What are some common modifications to the Val-Cit linker to improve its properties? A5: Several modifications have been developed to address the limitations of the standard Val-Cit linker:
-
Glu-Val-Cit (EVCit): Adds a glutamic acid residue to improve stability in mouse plasma by resisting Ces1C cleavage.
-
Glutamic acid-glycine-citrulline (EGCit): Provides resistance to both Ces1C and human neutrophil elastase.
-
Val-Ala: A less hydrophobic alternative to Val-Cit that can reduce aggregation and allow for higher DARs.
-
Exolinkers: Reposition the cleavable peptide to enhance stability and hydrophilicity.
-
Cyclobutane-1,1-dicarboxamide (cBu)-based linkers: Show increased specificity for Cathepsin B over other cathepsins.
Data Presentation
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma
| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | 4a | 14 | ~26% | |
| Glu-Val-Cit (EVCit) | 4b | 14 | ~100% | |
| Glu-Gly-Cit (EGCit) | 4c | 14 | ~100% |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Linker | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | SK-BR-3 | 14.3 | |
| β-galactosidase-cleavable | SK-BR-3 | 8.8 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a modified Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS or by protein precipitation.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC remaining.
-
Plot the percentage of intact ADC against time to determine the stability profile and half-life.
Protocol 2: Lysosomal Stability / Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of the modified Val-Cit linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor cocktail.
-
Analyze the samples by LC-MS to monitor the decrease in intact ADC and the increase in the released payload over time.
-
Calculate the rate of cleavage from the time-course data.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cells (antigen-positive) and control cells (antigen-negative)
-
96-well plates
-
ADC construct, unconjugated antibody, and free payload
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add 100 µL of the dilutions to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization and Absorbance Reading: Remove the medium, add 100 µL of solubilization solution to each well, and shake to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
Plot cell viability against the logarithm of the concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizations
Caption: General workflow for ADC synthesis and characterization.
Caption: Decision tree for troubleshooting ADC instability.
References
Addressing challenges in the analytical characterization of Val-Cit ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valine-citrulline (Val-Cit) linker-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing significant in vivo instability and premature drug release with our Val-Cit ADC in our mouse model, but it appears stable in human plasma. What is the likely cause and how can we address this?
A1: This discrepancy is a well-documented challenge and is primarily due to the presence of the carboxylesterase Ces1c in mouse plasma, which can prematurely cleave the Val-Cit linker.[1][2][3] This enzyme is not as prevalent or active in human plasma, leading to the observed stability difference.[1][4] Premature cleavage in mouse models can lead to off-target toxicity and an underestimation of the ADC's therapeutic potential.
Troubleshooting and Mitigation Strategies:
-
Linker Modification: Consider engineering the linker to be more resistant to mouse carboxylesterase. One successful approach is the development of a glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated significantly improved stability in mouse plasma while maintaining susceptibility to cleavage by cathepsins within the tumor cell.
-
Site of Conjugation: The site of drug conjugation on the antibody can influence the linker's susceptibility to enzymatic cleavage. Shielded conjugation sites may offer more protection from plasma enzymes.
-
Alternative Preclinical Models: If linker modification is not feasible, consider using preclinical models that lack the specific carboxylesterase, such as Ces1c knockout mice, to obtain a more accurate assessment of your ADC's in vivo performance.
-
In Vitro Stability Assessment: Conduct in vitro plasma stability assays using both mouse and human plasma to quantify the rate of premature drug release. This will provide a baseline for the stability differences and help evaluate the effectiveness of any mitigation strategies.
Q2: Our Val-Cit ADC is showing a high degree of aggregation, especially at higher drug-to-antibody ratios (DAR). What are the potential causes and how can we characterize and mitigate this?
A2: Aggregation in Val-Cit ADCs is often driven by the increased hydrophobicity of the molecule, which is proportional to the DAR, especially when conjugated with a hydrophobic payload like MMAE. Aggregation is a critical quality attribute to control as it can impact the ADC's pharmacokinetics, efficacy, and safety.
Characterization and Mitigation Strategies:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a key analytical technique to assess the hydrophobicity profile of your ADC and can separate species with different DARs. An increase in retention time compared to the unconjugated antibody indicates increased hydrophobicity.
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying high molecular weight species (aggregates). It should be used to monitor the level of aggregation under different formulation and storage conditions.
-
DAR Optimization: A common strategy to reduce aggregation is to lower the average DAR. Studies have shown that a lower DAR (e.g., 2 or 4) can improve pharmacokinetics and reduce clearance.
-
Linker and Payload Modification: The hydrophobicity of the linker-payload can be modified. For instance, incorporating hydrophilic spacers like polyethylene glycol (PEG) can help to mitigate aggregation. Comparing Val-Cit to the less hydrophobic Val-Ala linker has also been shown to reduce aggregation at higher DARs.
Q3: We are having difficulty achieving a consistent drug-to-antibody ratio (DAR) in our ADC preparations. What are the best methods for characterizing DAR distribution, and what are the implications of DAR heterogeneity?
A3: DAR is a critical quality attribute that directly impacts the efficacy and safety of an ADC. Low DAR may result in reduced potency, while high DAR can lead to increased toxicity and altered pharmacokinetics. The conjugation process, especially with traditional methods targeting cysteines or lysines, often results in a heterogeneous mixture of species with different DARs.
DAR Characterization Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species with different DARs based on their hydrophobicity. It allows for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile tool for ADC analysis. It can be used to determine the average DAR and the distribution of different species at the intact protein or subunit level. For cysteine-linked ADCs, analysis is often performed under non-denaturing conditions to prevent dissociation of the antibody chains.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR analysis, particularly after reduction of the ADC to separate the light and heavy chains.
Implications of DAR Heterogeneity:
-
Consistency and Controllability: A heterogeneous DAR distribution can make it challenging to ensure batch-to-batch consistency, which is a regulatory requirement.
-
Therapeutic Window: Different DAR species can have different efficacy and toxicity profiles, which can complicate the definition of the therapeutic window.
-
Site-Specific Conjugation: To overcome the challenges of heterogeneity, site-specific conjugation technologies are being increasingly adopted to produce more homogeneous ADCs with a defined DAR.
Troubleshooting Guides
Issue 1: Inconsistent Peak Resolution in HIC Analysis for DAR Determination
| Potential Cause | Troubleshooting Strategy |
| Inappropriate Salt Concentration | Optimize the salt concentration in the mobile phase. A higher initial salt concentration generally leads to stronger retention. |
| Inappropriate Gradient | Adjust the gradient slope. A shallower gradient can improve the resolution between different DAR species. |
| Column Overloading | Reduce the amount of sample injected onto the column. |
| Suboptimal pH | Ensure the pH of the mobile phase is appropriate for the ADC and the column. The typical pH for HIC is around 7. |
| Presence of Organic Modifier | The inclusion of a small amount of an organic solvent like isopropanol in the mobile phase can be necessary to elute highly hydrophobic, high-DAR species. |
Issue 2: Poor Sensitivity or Signal Loss in LC-MS Analysis of Intact ADC
| Potential Cause | Troubleshooting Strategy |
| In-source Fragmentation | Optimize the MS source conditions (e.g., cone voltage) to minimize fragmentation of the intact ADC. |
| ADC Instability in Mobile Phase | For cysteine-linked ADCs, the use of denaturing mobile phases (e.g., with high organic content and low pH) can cause the antibody chains to dissociate. Use native MS conditions with a non-denaturing mobile phase. |
| Poor Ionization Efficiency | Ensure the mobile phase is compatible with electrospray ionization. Optimize the composition of the mobile phase to enhance ionization. |
| Sample Adsorption | Use bio-inert LC systems and columns to minimize the adsorption of the ADC to surfaces. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a Val-Cit ADC in plasma from different species (e.g., mouse, human) and determine the rate of premature drug release.
Materials:
-
Val-Cit ADC
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human and mouse plasma in separate tubes.
-
Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Immediately stop the reaction by freezing the samples at -80°C.
-
For analysis, thaw the samples and isolate the ADC using immunoaffinity capture beads.
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload loss.
-
Alternatively, the plasma fraction can be analyzed by LC-MS to quantify the amount of released payload.
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC against time.
-
Calculate the half-life (t½) of the ADC in each plasma species.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) distribution and average DAR of a Val-Cit ADC.
Materials:
-
Val-Cit ADC
-
HIC column (e.g., MAbPac HIC-Butyl)
-
Bio-inert HPLC system
-
Mobile Phase A: 50 mM sodium phosphate, 1.5 M ammonium sulfate, 5% isopropanol, pH 7.4
-
Mobile Phase B: 50 mM sodium phosphate, 20% isopropanol, pH 7.4
Methodology:
-
Equilibrate the HIC column with 99% Mobile Phase A and 1% Mobile Phase B.
-
Inject the ADC sample (e.g., 10 µL of a 1 mg/mL solution).
-
Elute the bound ADC using a linear gradient from 1% to 99% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Run the unconjugated antibody as a reference.
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative area of each peak to determine the DAR distribution.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for a given species.
Quantitative Data Summary
Table 1: Comparative Stability of Val-Cit and Modified Linkers in Plasma
| Linker Type | Animal Model | Half-life (t½) | Key Findings | Reference(s) |
| Val-Cit (VCit) | Mouse | ~2 days | Unstable in mouse plasma due to cleavage by Ces1c. | |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Significantly more stable in mouse plasma. | |
| Val-Cit (VCit) | Human | Stable | Generally stable in human plasma. | |
| OHPAS | Mouse | Stable | Stable in in vivo pharmacokinetic studies. | |
| VC-PABC | Mouse | Unstable | Unstable in in vivo pharmacokinetic studies. |
Table 2: Impact of DAR on ADC Aggregation
| ADC Species | Incubation Conditions | % High Molecular Weight Species (HMWS) | Key Findings | Reference(s) |
| DAR2 | 50°C for 24 hours | ~0% | Low DAR species are significantly more stable against thermal stress. | |
| DAR4 | 50°C for 9 hours | 32% | Intermediate DAR species show moderate aggregation. | |
| DAR6 | 50°C for 9 hours | >76% | High DAR species are highly prone to aggregation. | |
| Val-Cit ADC (avg. DAR ~7) | N/A | 1.80% | High DAR Val-Cit ADCs are prone to aggregation. | |
| Val-Ala ADC (avg. DAR ~7) | N/A | <10% (no obvious increase in dimer) | Val-Ala linkers can accommodate higher DARs with less aggregation compared to Val-Cit. |
Visualizations
Caption: Troubleshooting workflow for Val-Cit ADC instability in mouse models.
Caption: Experimental workflow for DAR characterization of Val-Cit ADCs.
Caption: Logical relationship between DAR, hydrophobicity, and aggregation.
References
Validation & Comparative
A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: The Role of Mal-PEG1-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic index. This guide provides an objective comparison of Mal-PEG1-Val-Cit-OH with other major classes of cleavable linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The Anatomy of this compound
This compound is a popular cleavable linker used in the synthesis of ADCs.[1][][3][4][5] It is a multi-component system designed for optimal stability and efficient, traceless drug release. Its components include:
-
Maleimide (Mal): A reactive group that forms a stable covalent bond with thiol groups on cysteine residues of the antibody.
-
Polyethylene Glycol (PEG1): A short PEG spacer that can enhance solubility and improve pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells.
-
p-Aminobenzyl Alcohol (PAB) self-immolative spacer: This unit connects the dipeptide to the hydroxyl group (-OH), which would be the attachment point for a payload. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a 1,6-elimination reaction to release the payload in its unmodified, active form.
Mechanism of Action: A Step-by-Step Look at Val-Cit Linker Cleavage
The targeted release of the payload from an ADC employing a Val-Cit linker is a multi-step process that occurs within the target cancer cell.
Performance Comparison of Cleavable Linkers
The ideal linker should be highly stable in systemic circulation (pH 7.4) to prevent premature drug release and its associated off-target toxicity, while allowing for efficient cleavage and payload release at the target site. The following tables summarize the performance of Val-Cit linkers in comparison to other common cleavable and non-cleavable linkers.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Trigger | Stability in Human Plasma (pH 7.4) | Key Advantages | Key Disadvantages |
| Peptide (Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B) | High (t½ ≈ 230 days for some constructs) | High plasma stability, specific cleavage mechanism. | Susceptible to cleavage by other proteases (e.g., neutrophil elastase), potential instability in rodent plasma due to carboxylesterase 1c (Ces1c). |
| Hydrazone | Acidic pH (Endosomes/Lysosomes) | Moderate (t½ ≈ 2 days for some constructs) | Simple synthesis, effective at acidic pH. | Can be unstable in circulation, leading to premature drug release. |
| Disulfide | High Glutathione Concentration (Intracellular) | Variable; can be improved by steric hindrance. | Exploits redox potential difference. | Potential for premature cleavage in the bloodstream due to interaction with free thiols. |
| β-Glucuronide | β-Glucuronidase (in lysosomes/tumor microenvironment) | Generally high. | Highly specific cleavage by an enzyme overexpressed in some tumors. | Limited applicability to tumors that overexpress β-glucuronidase. |
| Non-Cleavable (e.g., SMCC) | Antibody Degradation | Very High. | High plasma stability, lower off-target toxicity. | No bystander effect, payload released with amino acid residue attached. |
Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site. Direct comparison of data across different studies should be done with caution due to variations in experimental conditions.
Table 2: Quantitative Data on Linker Stability
| Linker | ADC Construct | Species | Half-life / Stability | Reference |
| Val-Cit | Dipeptide-MMAE | Human Plasma | t½ ≈ 230 days | |
| Val-Cit | Dipeptide-MMAE | Mouse Plasma | t½ ≈ 80 hours | |
| Val-Cit | Trastuzumab-vc-MMAE | Rat Plasma | ~75% reduction in bound drug over 7 days | |
| Hydrazone | Phenylketone-derived | Human & Mouse Plasma | t½ ≈ 2 days | |
| Hydrazone | Gemtuzumab ozogamicin | In vivo | 1.5-2% hydrolysis per day | |
| Disulfide | Anti-CD22-DM1 | In vivo (mouse) | >50% intact after 7 days |
Experimental Protocols for Linker Evaluation
The following are detailed methodologies for key experiments used to characterize and compare the performance of ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Sample Preparation: Incubate the ADC at a final concentration of 1 mg/mL in human, rat, and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add diluted plasma samples to the wells. The intact ADC will bind to the antigen.
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.
-
Add a chromogenic substrate and measure the absorbance to quantify the amount of intact ADC.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the released payload.
-
In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the rate and extent of payload release from a peptide linker-based ADC in the presence of cathepsin B.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, with 5 mM DTT).
-
In a 96-well plate, add the ADC to the reaction buffer at a final concentration of 10 µM.
-
-
Enzyme Activation: Pre-activate purified human cathepsin B in the reaction buffer.
-
Initiate Reaction: Add activated cathepsin B to the wells containing the ADC to a final concentration of 20 nM.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or an organic solvent.
-
Analysis: Quantify the released payload at each time point using LC-MS/MS or HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the test articles to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Bystander Effect Assay
Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Setup: Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for antigen-negative cells).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubation: Incubate the cells for an appropriate period.
-
Analysis: Assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells indicates a bystander effect.
Conclusion
The this compound linker represents a well-established and effective technology in the ADC field, offering a good balance of high plasma stability and specific, efficient intracellular payload release. Its performance, particularly its stability in human plasma, is a key advantage over some other cleavable linkers like hydrazones. However, the potential for off-target cleavage and species-specific instability in preclinical models are important considerations.
The choice of the optimal linker is a multifaceted decision that must take into account the specific properties of the antibody, the payload, and the target indication. While cleavable linkers like this compound offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors, non-cleavable linkers may provide a wider therapeutic window due to their superior stability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and selection of the most appropriate linker to advance the development of safe and effective antibody-drug conjugates.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
Validating Cathepsin B Cleavage Assays for ADC Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective cleavage of a linker within an antibody-drug conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of the validation of cathepsin B cleavage assays for ADC linkers, presenting supporting experimental data, detailed protocols, and a comparative look at alternative cleavage strategies.
The principle of targeted drug delivery via ADCs hinges on the stability of the linker in systemic circulation and its efficient cleavage to release the cytotoxic payload within the target tumor cells. Cathepsin B, a lysosomal protease often overexpressed in cancer cells, is a common enzyme exploited for this purpose. Validating the susceptibility of an ADC linker to cathepsin B cleavage is therefore a pivotal step in preclinical development.
Performance Comparison of Cathepsin B-Cleavable Linkers
The choice of the peptide sequence within the linker significantly impacts its cleavage kinetics and overall stability. The most common cathepsin B-cleavable linker is the valine-citrulline (Val-Cit) dipeptide. However, other linkers have been developed to modulate cleavage efficiency and physicochemical properties.
Cathepsin B Cleavage Kinetics
The efficiency of different peptide linkers as substrates for cathepsin B can be quantitatively compared using Michaelis-Menten kinetics. The parameters Km (substrate concentration at half-maximal velocity) and kcat (turnover number) are key indicators of enzyme-substrate affinity and catalytic efficiency, respectively. The ratio kcat/Km represents the overall catalytic efficiency of the enzyme for a given substrate.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵[1] |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴[1] |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴[1] |
PABC: p-aminobenzyl carbamate self-immolative spacer
As the data indicates, the Val-Cit linker exhibits the highest catalytic efficiency (kcat/Km) for cathepsin B among the compared linkers.[1] The Val-Ala linker, while also cleaved by cathepsin B, shows a lower efficiency.[1]
Plasma Stability of ADC Linkers
An ideal ADC linker must remain stable in the bloodstream to prevent premature payload release and off-target toxicity. The following table summarizes the plasma stability of various cathepsin B-cleavable and alternative linkers.
| Linker Type | Linker Sequence | Plasma Source | Stability Metric | Result |
| Cathepsin B-Cleavable | Val-Cit | Human | Half-life (t½) | > 230 days |
| Cathepsin B-Cleavable | Val-Cit | Mouse | % Cleavage | > 95% after 14 days |
| Cathepsin B-Cleavable | Glu-Val-Cit | Mouse | % Cleavage | Almost no cleavage after 14 days |
| Sulfatase-Cleavable | Arylsulfate | Mouse | % Stability | > 90% after 7 days |
| β-Glucuronidase-Cleavable | Glucuronic acid | - | - | High stability in circulation |
| Legumain-Cleavable | Asn-Asn | Human & Mouse | % Intact | > 85% after 7 days |
The widely used Val-Cit linker demonstrates excellent stability in human plasma but is notably unstable in mouse plasma due to cleavage by the carboxylesterase Ces1c. This highlights the importance of selecting appropriate preclinical models. Newer generation linkers, such as the tripeptide Glu-Val-Cit, have been engineered to enhance stability in mouse plasma. Alternative linker strategies, such as those targeting sulfatase, β-glucuronidase, and legumain, also exhibit high plasma stability.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of ADC linker cleavage. Below are methodologies for a cathepsin B cleavage assay and a comparative overview of alternative analytical techniques.
Cathepsin B Cleavage Assay (Fluorometric Kinetic Assay)
This protocol is designed to determine the kinetic parameters (Km and kcat) of a cathepsin B-cleavable linker.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic peptide linker substrate (e.g., conjugated to a FRET pair)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare Assay and Activation Buffers. Prepare a serial dilution of the fluorogenic peptide linker substrate in Assay Buffer.
-
Enzyme Activation: Pre-incubate Recombinant Human Cathepsin B in Activation Buffer for 15 minutes at 37°C.
-
Assay Setup: To the wells of the 96-well plate, add the activated Cathepsin B solution.
-
Reaction Initiation: Add the different concentrations of the peptide linker substrate to the wells containing the enzyme.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (buffer and substrate only).
-
Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Alternative Validation Assays
LC-MS/MS offers a highly sensitive and specific method to directly quantify the released payload from an ADC.
Principle: The ADC is incubated with cathepsin B, and at various time points, the reaction is quenched. The samples are then processed to extract the released payload, which is subsequently quantified by LC-MS/MS. This method provides direct evidence of linker cleavage and can be used to determine cleavage kinetics.
Advantages:
-
High specificity and sensitivity.
-
Provides structural information about the cleavage products.
-
Can be used to analyze complex biological matrices.
Legumain is another lysosomal protease overexpressed in some tumors and represents an alternative enzymatic target for ADC linkers.
Principle: Similar to the cathepsin B assay, a fluorogenic substrate containing a legumain-cleavable sequence (e.g., Alanine-Alanine-Asparagine) is used. The assay measures the increase in fluorescence upon cleavage by legumain.
This assay is for ADCs with linkers designed to be cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment.
Principle: The ADC with a β-glucuronide linker is incubated with β-glucuronidase. The release of the payload is monitored over time, typically by HPLC or LC-MS/MS, to determine the cleavage rate.
Visualizing the Processes
Diagrams are essential for understanding the complex mechanisms and workflows involved in ADC linker cleavage and its validation.
Caption: Mechanism of Cathepsin B-mediated ADC payload release in a tumor cell.
Caption: Experimental workflow for the validation of a Cathepsin B cleavage assay.
Caption: Comparison of Cathepsin B cleavage assays with alternative methodologies.
References
A Comparative Guide to Clinically Approved Antibody-Drug Conjugates Utilizing Valine-Citrulline Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component in the design of an effective ADC is the linker, which connects the antibody to the payload. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in ADC development, utilized in several clinically approved and highly successful therapies.
This guide provides a comprehensive comparison of clinically approved ADCs that employ the Val-Cit linker technology. We will delve into case studies of Brentuximab vedotin, Polatuzumab vedotin, Tisotumab vedotin, and Enfortumab vedotin, presenting their clinical performance data in a comparative format. Furthermore, we will explore alternative linker technologies to provide a broader context for drug development professionals. Detailed experimental protocols for key assays used in ADC characterization are also provided to support researchers in the field.
Mechanism of Action: The Role of the Val-Cit Linker
The Val-Cit linker is a protease-cleavable linker, designed to be stable in the bloodstream and release its cytotoxic payload upon internalization into the target cancer cell. The mechanism relies on the high concentration of certain proteases, such as cathepsin B, within the lysosomes of tumor cells.
Clinically Approved ADCs with Val-Cit Linkers: A Comparative Overview
The following sections detail the clinical performance of four key ADCs that utilize the Val-Cit-PABC-MMAE platform. The data presented is sourced from their respective pivotal clinical trials.
Brentuximab Vedotin (Adcetris®)
Brentuximab vedotin targets CD30, a protein expressed on the surface of certain lymphoma cells.[1][2] It is approved for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma.[1]
Polatuzumab Vedotin (Polivy®)
Polatuzumab vedotin is directed against CD79b, a component of the B-cell receptor, and is used in the treatment of diffuse large B-cell lymphoma (DLBCL).[3][4]
Tisotumab Vedotin (Tivdak®)
Tisotumab vedotin targets Tissue Factor (TF), a protein overexpressed in various solid tumors, and is approved for the treatment of recurrent or metastatic cervical cancer.
Enfortumab Vedotin (Padcev®)
Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma, and is approved for patients with locally advanced or metastatic urothelial cancer.
Comparative Clinical Trial Data
The following table summarizes the key efficacy and safety data from the pivotal clinical trials of these four Val-Cit linker-based ADCs.
| ADC (Trial Name) | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| Brentuximab Vedotin (Pivotal Phase II) | Relapsed/Refractory Hodgkin Lymphoma | 75% | 34% | 5.6 months | Not Reached (at time of analysis) | Neutropenia, Peripheral sensory neuropathy, Thrombocytopenia, Anemia, Fatigue |
| Polatuzumab Vedotin + BR (GO29365) | Relapsed/Refractory DLBCL | 45% (vs 17.5% with BR alone) | 40% (vs 17.5% with BR alone) | 9.5 months (vs 3.7 months with BR alone) | 12.4 months (vs 4.7 months with BR alone) | Neutropenia, Thrombocytopenia, Anemia, Infections, Peripheral neuropathy |
| Tisotumab Vedotin (innovaTV 204) | Recurrent/Metastatic Cervical Cancer | 24% | 7% | 4.2 months | 12.1 months | Anemia, Fatigue, Nausea, Peripheral neuropathy, Ocular adverse events |
| Enfortumab Vedotin (EV-301) | Locally Advanced/Metastatic Urothelial Carcinoma | 40.6% (vs 17.9% with chemotherapy) | 4.9% (vs 2.7% with chemotherapy) | 5.6 months (vs 3.7 months with chemotherapy) | 12.9 months (vs 9.0 months with chemotherapy) | Rash, Hyperglycemia, Decreased neutrophil count, Fatigue, Anemia, Peripheral neuropathy |
BR: Bendamustine and Rituximab
Alternative Linker Technologies
While the Val-Cit linker has demonstrated significant clinical success, the field of ADC development is continuously evolving with the exploration of alternative linker strategies to further optimize the therapeutic index.
-
Valine-Alanine (Val-Ala) Linker: This dipeptide linker is also cleaved by cathepsin B. Some studies suggest that Val-Ala linkers can lead to ADCs with improved hydrophilicity and reduced aggregation, particularly with hydrophobic payloads or high drug-to-antibody ratios (DARs).
-
Glutathione-Cleavable Linkers: These linkers, often containing a disulfide bond, are designed to be cleaved in the cytoplasm where glutathione concentrations are significantly higher than in the bloodstream.
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are engineered to be stable at the physiological pH of blood but hydrolyze and release the payload in the acidic environment of endosomes and lysosomes.
-
Non-Cleavable Linkers: In this approach, the linker and payload remain attached to the antibody after internalization. The cytotoxic effect is mediated after the degradation of the antibody backbone within the lysosome, releasing a payload-linker-amino acid adduct. Ado-trastuzumab emtansine (Kadcyla®) is a clinically approved ADC that utilizes a non-cleavable linker.
Detailed Experimental Protocols
Reproducible and robust in vitro assays are critical for the preclinical evaluation and characterization of ADCs. Below are detailed protocols for two key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic potential of an ADC by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium. Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cytotoxicity, typically 72 to 120 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Linker Stability Assay in Human Plasma
This assay assesses the stability of the ADC linker in human plasma, providing an indication of its stability in systemic circulation and the potential for premature payload release.
Protocol:
-
ADC Incubation: Thaw human plasma at 37°C. Add the ADC to the plasma to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Quenching and Protein Precipitation: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate the plasma proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released payload and any soluble ADC fragments.
-
Analysis by LC-MS/MS: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of released payload over time.
-
Data Analysis: Plot the percentage of released payload against time to determine the stability of the ADC in plasma.
Conclusion
The Val-Cit linker has proven to be a robust and effective platform for the development of clinically successful ADCs, as evidenced by the therapeutic impact of Brentuximab vedotin, Polatuzumab vedotin, Tisotumab vedotin, and Enfortumab vedotin across various malignancies. The continued exploration of novel linker technologies, alongside rigorous preclinical evaluation using standardized experimental protocols, will undoubtedly lead to the next generation of even more effective and safer antibody-drug conjugates. This guide serves as a valuable resource for researchers and drug developers in navigating the complexities of ADC design and evaluation.
References
- 1. EV-301 long-term outcomes: 24-month findings from the phase III trial of enfortumab vedotin versus chemotherapy in patients with previously treated advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Polatuzumab Vedotin: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
The Enhanced Stability and Efficacy of Glu-Val-Cit Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic index and overall success of Antibody-Drug Conjugates (ADCs). Among the array of cleavable linkers, the Val-Cit dipeptide has been a cornerstone in ADC development. However, the emergence of the tripeptide Glu-Val-Cit linker represents a significant advancement, addressing key limitations of its predecessor, particularly in preclinical evaluation. This guide provides an objective comparison of the Glu-Val-Cit and standard Val-Cit linkers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms.
Executive Summary
The primary advantage of the Glu-Val-Cit (EVCit) linker over the conventional Val-Cit (VCit) linker lies in its substantially improved stability in mouse plasma. The Val-Cit linker is susceptible to premature cleavage by the mouse carboxylesterase Ces1c, leading to off-target toxicity and an underestimation of the ADC's therapeutic potential in preclinical murine models.[1][2] The addition of a glutamic acid residue to the N-terminus of the Val-Cit dipeptide effectively shields the linker from this enzymatic degradation, resulting in enhanced plasma stability, improved in vivo efficacy, and a more accurate preclinical assessment of the ADC's performance.[1][3] Furthermore, the hydrophilic nature of the glutamic acid residue can contribute to reduced aggregation of the ADC, particularly with hydrophobic payloads.
Quantitative Performance Comparison
The following tables summarize the key performance differences between ADCs constructed with Glu-Val-Cit and Val-Cit linkers based on published experimental data.
Table 1: In Vitro Plasma Stability Comparison
| Linker | Species | Stability Metric | Value | Reference |
| Glu-Val-Cit | Mouse | % Intact ADC (14 days) | ~100% | [4] |
| Val-Cit | Mouse | % Intact ADC (14 days) | <5% | |
| Glu-Val-Cit | Mouse | Half-life | ~12 days | |
| Val-Cit | Mouse | Half-life | ~2 days | |
| Glu-Val-Cit | Human | % Intact ADC (28 days) | ~100% | |
| Val-Cit | Human | % Intact ADC (28 days) | ~100% |
Table 2: In Vivo Efficacy in Xenograft Models
| Linker | Xenograft Model | Outcome | Reference |
| Glu-Val-Cit | JIMT-1, KPL-4 | Complete tumor remission | |
| Val-Cit | JIMT-1, KPL-4 | Partial tumor growth inhibition |
Table 3: Cathepsin-Mediated Cleavage
| Linker | Cathepsin Enzyme | Relative Cleavage Rate | Reference |
| Glu-Val-Cit | Cathepsin B | More sensitive than Val-Cit | |
| Val-Cit | Cathepsin B | Less sensitive than Glu-Val-Cit | |
| Glu-Val-Cit | Cathepsin L | Slightly less sensitive than Val-Cit | |
| Val-Cit | Cathepsin L | Slightly more sensitive than Glu-Val-Cit | |
| Glu-Val-Cit | Cathepsin S | Similar to Val-Cit | |
| Val-Cit | Cathepsin S | Similar to Glu-Val-Cit | |
| Glu-Val-Cit | Cathepsin B, L, S Mix | Similar to Val-Cit | |
| Val-Cit | Cathepsin B, L, S Mix | Similar to Glu-Val-Cit |
Table 4: In Vitro Cytotoxicity (Illustrative)
| Linker System | Cell Line | IC50 | Reference |
| Val-Cit-MMAE | HER2+ | 14.3 pmol/L | |
| β-galactosidase-cleavable-MMAE | HER2+ | 8.8 pmol/L |
Note: A direct side-by-side IC50 comparison for Glu-Val-Cit vs. Val-Cit from a single study was not available in the searched literature. This data is provided for context on typical ADC potencies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species by measuring the amount of intact ADC over time.
Materials:
-
Test ADC (with Glu-Val-Cit or Val-Cit linker)
-
Plasma (e.g., mouse, human)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
Reagents for sample processing (e.g., immunoaffinity capture beads)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze aliquots at -80°C.
-
Sample Analysis:
-
Intact ADC Measurement (DAR): Isolate the ADC from plasma using immunoaffinity capture. Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.
-
Released Payload Measurement: Extract the free payload from the plasma samples and quantify using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Test ADCs (with Glu-Val-Cit and Val-Cit linkers) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
ADC Administration: Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance. Survival curves can also be generated.
Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC construct
-
Purified human Cathepsin B
-
Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, with DTT)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the ADC and Cathepsin B.
-
Reaction Incubation: Incubate the ADC with Cathepsin B in the assay buffer at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points and quench the reaction with the quenching solution.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Mandatory Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
Caption: Intracellular pathway of an ADC with a Glu-Val-Cit-MMAE linker leading to apoptosis.
Experimental Workflow for Synthesis of SuO-Glu-Val-Cit-PAB-MMAE
References
Navigating the Translational Gap: A Comparative Analysis of Antibody-Drug Conjugate Stability in Human vs. Mouse Plasma
For researchers, scientists, and drug development professionals, understanding the preclinical behavior of antibody-drug conjugates (ADCs) is paramount to predicting their clinical success. A critical aspect of this preclinical evaluation is the stability of the ADC in plasma, which directly impacts its efficacy and safety profile. Significant differences exist between the plasma environments of commonly used preclinical models, such as mice, and humans. This guide provides a comprehensive comparative analysis of ADC stability in human versus mouse plasma, supported by experimental data and detailed methodologies, to aid in the rational design and interpretation of preclinical ADC studies.
The stability of an ADC in circulation is a key determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may hinder the delivery of the drug to the target cancer cells.[1] The plasma stability of an ADC is influenced by several factors, including the linker chemistry, the site of conjugation, and the drug-to-antibody ratio (DAR).[2]
A notable difference between human and mouse plasma lies in the enzymatic activity that can affect certain types of linkers. For instance, valine-citrulline (VC) linkers, which are widely used in ADCs, are known to be susceptible to cleavage by the mouse-specific carboxylesterase 1c (Ces1c).[3][4][5] This enzymatic activity is absent in human plasma, leading to significantly lower stability of VC-linker containing ADCs in mice compared to humans. This discrepancy can complicate the translation of preclinical efficacy and safety data to the clinical setting.
Comparative Stability Data: Human vs. Mouse Plasma
The following tables summarize quantitative data from various studies, highlighting the differences in ADC stability between human and mouse plasma.
| Linker Type | ADC | Species | Time (days) | % Payload Loss / Drug Release | Analytical Method | Reference |
| Valine-Citrulline (VCit) | Anti-HER2-VCit-MMAF | Human | 28 | No significant degradation | Not Specified | |
| Valine-Citrulline (VCit) | Anti-HER2-VCit-MMAF | Mouse (BALB/c) | 14 | > 95% | Not Specified | |
| Serine-Valine-Citrulline (SVCit) | Anti-HER2-SVCit-MMAF | Human | 28 | No significant degradation | Not Specified | |
| Serine-Valine-Citrulline (SVCit) | Anti-HER2-SVCit-MMAF | Mouse (BALB/c) | 14 | ~70% | Not Specified | |
| Glutamic acid-Valine-Citrulline (EVCit) | Anti-HER2-EVCit-MMAF | Human | 28 | No significant degradation | Not Specified | |
| Glutamic acid-Valine-Citrulline (EVCit) | Anti-HER2-EVCit-MMAF | Mouse (BALB/c) | 14 | Almost no linker cleavage | Not Specified | |
| vc-MMAE | Ab095-vc-MMAE | Human | 6 | < 1% | LC-MS | |
| vc-MMAE | Ab095-vc-MMAE | Mouse (CD1) | 6 | ~25% | LC-MS |
| Species | Median % High Molecular Weight Species (Aggregates) after 6 days | Reference |
| Human | 24.2% | |
| Mouse | 26.0% | |
| Rat | 25.3% | |
| Monkey | 20.3% |
Experimental Protocols
Accurate assessment of ADC stability requires robust and well-defined experimental protocols. Below are detailed methodologies for commonly used assays.
In Vitro Plasma Stability Assay using LC-MS
This method allows for the quantification of intact ADC, free payload, and changes in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (pooled, citrated)
-
Mouse plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or antigen-specific affinity beads
-
Reduction reagent (e.g., DTT)
-
Alkylation reagent (e.g., iodoacetamide)
-
LC-MS grade water, acetonitrile, and formic acid
-
Incubator (37°C)
-
Magnetic rack
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
ADC Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in human and mouse plasma. A control sample in PBS should also be prepared.
-
Aliquot the samples for each time point (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Incubate all samples at 37°C.
-
-
Sample Collection and Storage:
-
At each time point, remove the designated aliquots and immediately store them at -80°C to halt any further degradation.
-
-
ADC Immunocapture:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of protein A or antigen-specific affinity beads to each plasma sample.
-
Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with cold PBS.
-
-
ADC Elution and Reduction (for DAR analysis):
-
Elute the ADC from the beads using a low pH elution buffer (e.g., 0.1% TFA).
-
Neutralize the eluate with a neutralization buffer (e.g., 1M Tris-HCl, pH 8.0).
-
To analyze the light and heavy chains, reduce the ADC by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Analyze the samples using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Deconvolute the resulting mass spectra to determine the masses of the intact ADC or its subunits (light and heavy chains) and calculate the average DAR.
-
To quantify the free payload, analyze the plasma supernatant after immunocapture using an appropriate LC-MS/MS method with a standard curve of the payload.
-
Visualizing the Process and Influences
To better understand the experimental process and the factors influencing ADC stability, the following diagrams are provided.
Conclusion
The data clearly demonstrate that the stability of ADCs can vary significantly between human and mouse plasma, primarily due to differences in enzymatic activity. The instability of certain linkers, such as the widely used valine-citrulline dipeptide, in mouse plasma is a critical consideration for the preclinical evaluation of ADCs. Researchers should be aware of these species-specific differences when designing and interpreting in vivo studies. The use of modified linkers, such as the glutamic acid-valine-citrulline tripeptide, has shown promise in improving ADC stability in mouse models, potentially offering a better correlation with their expected behavior in humans. By employing robust in vitro stability assays and carefully selecting preclinical models and linker chemistries, drug developers can gain a more accurate understanding of an ADC's clinical potential and de-risk its development pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. communities.springernature.com [communities.springernature.com]
A Critical Appraisal of the Clinical Translation of Valine-Citrulline-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) linker has been a cornerstone in the development of antibody-drug conjugates (ADCs), facilitating the targeted delivery of potent cytotoxic payloads to cancer cells. This guide provides a comprehensive comparison of the clinical performance of approved Val-Cit-based ADCs, delves into the critical experimental protocols for their evaluation, and explores alternative linker technologies.
Mechanism of Action: The Val-Cit Advantage
Val-Cit linkers are dipeptide sequences engineered to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage within the target cancer cell releases the cytotoxic payload, leading to cell death.[1][2] A key feature of many Val-Cit-based ADCs is their ability to induce a "bystander effect," where the released, cell-permeable payload can diffuse into and kill adjacent, antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[3]
Mechanism of action of a Val-Cit-based ADC, including the bystander effect.
Clinical Performance of Approved Val-Cit-Based ADCs
Several Val-Cit-based ADCs have received regulatory approval and demonstrated significant clinical activity across a range of malignancies. The following tables summarize their efficacy and safety profiles based on pivotal clinical trial data.
Efficacy of Approved Val-Cit-Based ADCs
| Drug Name (Brand Name) | Target Antigen | Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| Brentuximab vedotin (Adcetris) | CD30 | Hodgkin Lymphoma (relapsed/refractory) | 75% | 34% | 5.6 months |
| Enfortumab vedotin (Padcev) | Nectin-4 | Urothelial Cancer (previously treated) | 51% | 22% | 6.7 months |
| Tisotumab vedotin (Tivdak) | Tissue Factor | Cervical Cancer (recurrent/metastatic) | 24% | 7% | 4.2 months |
| Polatuzumab vedotin (Polivy) | CD79b | Diffuse Large B-cell Lymphoma (relapsed/refractory) | - | - | - |
| Disitamab vedotin (Aidixi) | HER2 | Gastric or Gastroesophageal Junction Cancer | - | - | - |
Note: Data is from specific clinical trials and may vary depending on the patient population and line of therapy.
Safety Profile: Common Adverse Events (Grade ≥3)
| Drug Name (Brand Name) | Neutropenia | Peripheral Neuropathy | Anemia | Thrombocytopenia | Fatigue |
| Brentuximab vedotin (Adcetris) | 20% | 9% | - | - | 6% |
| Enfortumab vedotin (Padcev) | - | 7% | - | - | 8% |
| Tisotumab vedotin (Tivdak) | - | 8% | - | - | - |
| Polatuzumab vedotin (Polivy) | 42% | 0% | 24% | 40% | - |
| Disitamab vedotin (Aidixi) | Common | Common | - | - | - |
Note: This table highlights some of the most common grade ≥3 adverse events and is not exhaustive. Peripheral neuropathy is a known class effect of auristatin-based payloads commonly used with Val-Cit linkers.
Challenges and a Look to the Future: Alternatives to Val-Cit
Despite their clinical success, Val-Cit-based ADCs are not without challenges. The hydrophobicity of the Val-Cit-PABC (p-aminobenzylcarbamate) linker can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). Furthermore, premature cleavage of the linker in circulation by enzymes like human neutrophil elastase can lead to off-target toxicity, including neutropenia and hepatotoxicity.
To address these limitations, alternative linker technologies are being actively explored:
-
Val-Ala Linkers: These dipeptide linkers are generally less hydrophobic than Val-Cit linkers, which can reduce aggregation and allow for higher DARs.
-
Tripeptide Linkers (e.g., Glu-Val-Cit, EGCit): The addition of a hydrophilic amino acid like glutamic acid can improve plasma stability and reduce premature payload release, potentially leading to a wider therapeutic window.
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. While this can enhance stability, it may limit the bystander effect as the released payload is often charged and less membrane-permeable.
Logical relationships between linker properties and ADC performance.
Key Experimental Protocols
Reproducible and robust experimental data are the foundation of ADC development. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC of interest
-
Control antibody and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.
Experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.
Plasma Stability Assay (LC-MS)
This assay evaluates the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC of interest
-
Human and/or mouse plasma
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture.
-
Quenching and Precipitation: Immediately add ice-cold ACN to the aliquots to precipitate plasma proteins and stop the reaction.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and/or intact ADC.
-
Data Analysis: Plot the percentage of intact ADC or released payload over time to determine the stability profile.
In Vivo Bystander Effect Assay
This assay assesses the ability of an ADC to kill antigen-negative tumor cells in a mixed tumor model.
Materials:
-
Immunodeficient mice
-
Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines (the Ag- line may express a reporter like luciferase)
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice at a defined ratio (e.g., 1:1).
-
Tumor Growth: Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC or vehicle control.
-
Tumor Monitoring: Monitor tumor growth over time using calipers. If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically track their growth or regression.
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated group versus the control group. A significant reduction in the overall tumor volume, including the Ag- cell population, indicates a bystander effect.
Conclusion
Val-Cit-based ADCs have undoubtedly revolutionized the landscape of cancer therapy, with several approved drugs demonstrating substantial clinical benefit. Their mechanism of action, particularly the potential for a bystander effect, makes them a powerful tool against heterogeneous tumors. However, the challenges of hydrophobicity and potential for premature payload release have spurred the development of next-generation linker technologies. A thorough understanding of the principles outlined in this guide, from the nuances of clinical data interpretation to the practicalities of key experimental assays, is essential for researchers and drug developers seeking to build upon the success of Val-Cit and engineer even more effective and safer ADCs for the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. TIVDAK® (tisotumab vedotin-tftv) Significantly Prolonged Overall Survival in Patients with Recurrent or Metastatic Cervical Cancer Compared with Chemotherapy in Global Phase 3 innovaTV 301 Trial – Zai Lab Limited [ir.zailaboratory.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mal-PEG1-Val-Cit-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Mal-PEG1-Val-Cit-OH, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is crucial for maintaining a safe research environment and preventing environmental contamination.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a hazardous chemical. Peptides should never be disposed of via standard laboratory drains or in regular solid waste due to their potential biological activity and unknown long-term environmental effects.[1][2] The primary directive is to follow your institution's specific guidelines for chemical and hazardous waste disposal.[1] For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department is the recommended course of action.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to avoid direct contact, inhalation, or exposure.[3] This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A fully buttoned lab coat.
-
Respiratory Protection: When handling larger quantities of lyophilized peptides, wear a dust respirator.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on whether it is in liquid or solid form.
Liquid Waste Disposal:
-
Inactivation: If institutional guidelines permit chemical inactivation, carefully add the liquid peptide waste to a suitable inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.
-
Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
Collection: Collect the inactivated and neutralized solution in a clearly labeled, sealed, and appropriate chemical waste container. Do not mix with other incompatible waste streams.
-
Final Disposal: After inactivation and neutralization, some institutions may permit drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Always verify with your institution's EHS department before any drain disposal.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, such as unused lyophilized powder, pipette tips, gloves, and empty vials, must be segregated from regular trash.
-
Collection: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. For spills of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.
-
Storage: Store the sealed hazardous waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Method | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions. | 20-60 minutes. | Effective for many peptides, but may be corrosive to some surfaces. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly documented, the general procedure for inactivating peptide waste can be adapted.
Protocol for Inactivation of Liquid Peptide Waste:
-
Prepare a 10-fold excess of the chosen inactivation solution (e.g., a final concentration of 1% sodium hypochlorite).
-
In a designated chemical fume hood and while wearing appropriate PPE, slowly add the liquid peptide waste to the inactivation solution with stirring.
-
Cover the container and allow the reaction to proceed for at least 60 minutes at room temperature.
-
If necessary, neutralize the solution by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions) until the pH is between 5.5 and 9.0.
-
Collect the treated waste in a properly labeled hazardous waste container for disposal according to institutional guidelines.
References
Personal protective equipment for handling Mal-PEG1-Val-Cit-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of advanced chemical reagents like Mal-PEG1-Val-Cit-OH, a cleavable ADC linker, are paramount for both personal safety and research integrity. This guide provides a detailed operational and disposal plan to ensure the secure management of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] Fire-resistant coats are advised when working with flammable solvents.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[1] For added protection, especially when handling concentrated solutions, consider double-gloving or using Silver Shield gloves underneath disposable nitrile gloves. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Storage Conditions: For long-term storage, maintain the compound at -20°C. It should be stored in a tightly sealed, light-protective, and desiccated container to prevent degradation from moisture and light.
2. Preparation and Reconstitution:
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Solvent Selection: For reconstitution, the choice of solvent is critical. For hydrophobic peptides, organic solvents like DMSO, DMF, acetonitrile, or isopropanol may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Reconstitution Technique: Work in a certified fume hood. Add the selected solvent to the vial containing the lyophilized powder. Gentle vortexing or sonication may be used to aid dissolution. Avoid vigorous shaking to prevent denaturation.
3. Handling Solutions:
-
Always handle solutions of this compound within a fume hood to minimize inhalation exposure.
-
Use appropriate, calibrated equipment for all measurements to ensure accuracy.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing Chemical Waste
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All materials that have come into contact with the compound, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
2. Chemical Inactivation (for Liquid Waste): For liquid waste containing peptide toxins, chemical inactivation is a preferred method before disposal to denature the peptide and render it biologically inactive.
-
Inactivation Reagents: Common reagents for this purpose include a 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Procedure: In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for a sufficient time (e.g., at least 24 hours for acid/base hydrolysis) to ensure complete degradation.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 before final disposal.
3. Final Disposal:
-
Licensed Disposal: Arrange for the collection of all hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor.
-
Documentation: Provide all necessary documentation regarding the contents of the waste containers.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
